Azido-PEG6-alcohol
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRULTZUGLDCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256405 | |
| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-69-6 | |
| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Azido-PEG6-alcohol chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG6-alcohol, a bifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and materials science. It details the molecule's chemical structure, physicochemical properties, and its application in bioorthogonal chemistry, complete with a detailed experimental protocol and workflow visualization.
Chemical Structure and IUPAC Name
This compound is a hydrophilic polyethylene glycol (PEG) derivative featuring a terminal azide group (-N₃) and a terminal hydroxyl group (-OH). The PEG chain consists of six repeating ethylene glycol units, which imparts excellent water solubility.[1][2][3] The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[1][4] The hydroxyl group offers a secondary site for further chemical modification or conjugation.[1][3]
-
IUPAC Name: 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol[1][3]
-
Chemical Structure:
Figure 1: Chemical Structure of this compound.
-
SMILES: OCCOCCOCCOCCOCCOCCN=[N+]=[N-][1]
-
InChI Key: DPRULTZUGLDCPZ-UHFFFAOYSA-N[1]
Physicochemical and Quantitative Data
The properties of this compound make it a versatile tool for researchers. Its hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, which is particularly beneficial for biological applications.[1]
| Property | Value | Reference(s) |
| CAS Number | 86770-69-6 | [1][3] |
| Molecular Formula | C₁₂H₂₅N₃O₆ | [1][3] |
| Molecular Weight | 307.35 g/mol | [1] |
| Exact Mass | 307.1743 | [1] |
| Purity | >95% - >98% (Varies by supplier) | [1][5][6] |
| Appearance | Solid or Liquid (Varies by supplier) | [1][5][7] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1][8] |
| Storage Conditions | -20°C for long-term storage (months to years) | [1][3][6] |
Core Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable linker in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): It is used as a non-cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies.[4][5][9] The PEG spacer improves the ADC's pharmacokinetic profile by increasing its solubility and stability.[9]
-
PROTACs (Proteolysis-Targeting Chimeras): This molecule serves as a linker in the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[4][5][9]
-
Biomolecule Labeling: The azide group allows for the specific attachment of imaging agents (like fluorescent dyes) or affinity tags (like biotin) to alkyne-modified proteins, nucleic acids, or other biomolecules for visualization and tracking studies.[9][10]
-
Surface Functionalization and Nanotechnology: The hydroxyl group can be used to anchor the molecule to surfaces, while the azide group remains available for conjugating biomolecules to create functionalized materials for applications like biosensors or targeted drug delivery nanoparticles.[3][9]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general methodology for the conjugation of this compound to an alkyne-modified protein in an aqueous buffer system.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Reactants:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL) with PBS buffer.
-
Prepare a stock solution of this compound in water or DMSO.
-
-
Prepare Catalyst Premix:
-
In a separate tube, prepare the Cu(I)-ligand catalyst complex. For a 1 mL final reaction volume, mix 10 µL of 20 mM CuSO₄ solution with 10 µL of 100 mM THPTA solution.[11][12]
-
Vortex briefly and allow the mixture to stand for a few minutes. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst, preventing its oxidation and improving reaction efficiency in biological systems.[11][12]
-
-
Initiate the Click Reaction:
-
To the tube containing the alkyne-modified protein, add the desired molar excess of this compound.
-
Add the prepared CuSO₄/THPTA catalyst premix to the protein solution.
-
Initiate the cycloaddition reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.[11][12] Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[12]
-
Gently vortex the reaction mixture to ensure homogeneity.
-
-
Incubation:
-
Purification:
-
Following incubation, the newly formed protein-PEG conjugate can be purified from excess reagents and byproducts.
-
Common purification methods include dialysis, size-exclusion chromatography (SEC), or ultrafiltration.
-
-
Analysis:
-
The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the CuAAC experimental workflow for conjugating a biomolecule with this compound.
Caption: Workflow for biomolecule conjugation using this compound via CuAAC.
References
- 1. medkoo.com [medkoo.com]
- 2. Azido-PEG6 | 86770-69-6 [chemicalbook.com]
- 3. This compound, N3-PEG6-OH, 86770-69-6 - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, CasNo.86770-69-6 BOC Sciences United States [bocscichem.lookchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. 2-[2-(2-Azidoethoxy)Ethoxy]Ethanol | CymitQuimica [cymitquimica.com]
- 8. This compound, 86770-69-6 | BroadPharm [broadpharm.com]
- 9. This compound | 86770-69-6 | Benchchem [benchchem.com]
- 10. 2-[2-(2-Azidoethoxy)ethoxy]ethanol [myskinrecipes.com]
- 11. confluore.com [confluore.com]
- 12. broadpharm.com [broadpharm.com]
A Comprehensive Guide to the Synthesis and Purification of Azido-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of Azido-PEG6-alcohol (17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol), a valuable heterobifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis. The methodologies detailed herein are based on established chemical principles for polyethylene glycol (PEG) modification, ensuring a robust and reproducible process.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process commencing with hexaethylene glycol. The strategy involves:
-
Selective Monotosylation: One of the terminal hydroxyl groups of hexaethylene glycol is selectively activated by conversion to a tosylate ester. This reaction is crucial for creating a good leaving group for the subsequent step.
-
Azide Introduction: The tosyl group is then displaced by an azide nucleophile, typically from sodium azide, via an SN2 reaction to yield the final product.
This approach allows for the efficient and high-yielding production of the desired mono-azido PEG derivative.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using appropriate stains such as potassium permanganate for visualization.
Step 1: Synthesis of Hexaethylene glycol monotosylate
This procedure details the selective monotosylation of one of the primary alcohol groups of hexaethylene glycol.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve hexaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Upon completion, as indicated by TLC, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hexaethylene glycol monotosylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol describes the conversion of the tosylated intermediate to the final azido-alcohol product.
Procedure:
-
Dissolve the crude hexaethylene glycol monotosylate (1 equivalent) in ethanol or dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.5 - 2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 12-24 hours.
-
After cooling to room temperature, concentrate the mixture on a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in DCM and wash with water to remove any remaining sodium azide and other inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the final product is critical to remove unreacted starting materials and byproducts. Flash column chromatography is a highly effective method.
Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective. The optimal solvent system should be determined by TLC analysis. For PEG compounds, a common starting point is a gradient of 1-10% methanol in dichloromethane.
-
Sample Loading: The crude product can be dry-loaded onto silica gel for better separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a colorless oil.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
| Table 1: Synthesis Parameters and Yields | |
| Reaction Step | Typical Yield |
| Monotosylation of Hexaethylene Glycol | >95% |
| Azidation of Tosylated Intermediate | 97-99%[1][2][3] |
| Overall Yield | >90% |
| Table 2: Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₁₂H₂₅N₃O₆[4][5][6] |
| Molecular Weight | 307.35 g/mol [5] |
| Appearance | Colorless oil[6] |
| Purity (Post-Purification) | >95% - 98%[4][5][7] |
| Solubility | Water, DMSO, DCM, DMF, THF, Acetonitrile[4][6] |
| Storage Conditions | -20°C for long-term storage[4] |
| Table 3: Spectroscopic Data for this compound | |
| Technique | Characteristic Signals |
| ¹H NMR (in CDCl₃) | δ (ppm): ~3.65 (m, PEG backbone), ~3.38 (t, 2H, -CH₂-N₃) |
| ¹³C NMR (in CDCl₃) | δ (ppm): ~70 (PEG backbone), ~50.6 (-CH₂-N₃) |
| FT-IR | ~2100 cm⁻¹ (azide stretch) |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 86770-69-6 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG6-alcohol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-alcohol is a heterobifunctional linker that has become an indispensable tool in the field of bioconjugation and drug development. Its unique structure, featuring a terminal azide group, a hydrophilic hexa(ethylene glycol) (PEG6) spacer, and a primary alcohol, enables the seamless connection of molecules through highly efficient and specific "click chemistry" reactions. This guide provides a detailed exploration of the mechanism of action of this compound in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The azide moiety serves as a bioorthogonal handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems, thus preventing unwanted side reactions. The PEG6 linker imparts increased hydrophilicity to the molecule and its conjugates, which can enhance solubility, reduce aggregation, and minimize immunogenicity. The terminal alcohol provides a versatile point for further chemical modification, allowing for the attachment of a wide array of molecules such as fluorophores, biotin, or small molecule drugs.
Core Mechanisms of Action in Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific.[1] this compound is a key reagent in the two primary forms of azide-alkyne cycloadditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole ring.[2][3] This reaction is known for its exceptional reliability and broad functional group tolerance.[4]
Mechanism:
The catalytic cycle of CuAAC involves several key steps:
-
Formation of Copper-Acetylide: The reaction is initiated by the coordination of the Cu(I) catalyst to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate.
-
Activation of the Azide: The azide, in this case, the this compound, then coordinates to the copper-acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the activated azide and the copper-acetylide.
-
Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate undergoes protonolysis to release the stable triazole product and regenerate the Cu(I) catalyst, allowing it to participate in further catalytic cycles.
The presence of a PEG linker can influence the reaction by enhancing the solubility of the reactants in aqueous media, which is often used for bioconjugation.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[6][7] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole product.[8] This copper-free nature makes SPAAC highly suitable for applications in living systems where copper toxicity is a concern.[9]
Mechanism:
The mechanism of SPAAC is a concerted [3+2] cycloaddition:
-
Dipolar Cycloaddition: The azide of the this compound acts as a 1,3-dipole that reacts directly with the strained alkyne (the dipolarophile).
-
Transition State: The reaction proceeds through a highly ordered transition state, leading to the formation of a stable triazole linkage.
Studies have shown that the presence of a PEG linker on the azide can increase the rate of SPAAC reactions. This is attributed to the increased hydrophilicity and flexibility conferred by the PEG chain, which can facilitate the interaction between the azide and the strained alkyne.[3][10]
Data Presentation: Quantitative Analysis of Reaction Kinetics
The efficiency of click chemistry reactions is often evaluated by their second-order rate constants. The following tables summarize representative kinetic data for CuAAC and SPAAC reactions.
| Reaction | Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Benzyl Azide + Phenylacetylene | 1 - 100 | [11] |
| CuAAC | PEGylated Azide + Alkyne-modified biomolecule | High yields, often near-quantitative | [12] |
| SPAAC | Benzyl Azide + BCN | 0.15 | [13] |
| SPAAC | 2-azidoethanol + PEGylated BCN | 0.19 - 0.21 | [13] |
| SPAAC | Azido-sugar + DBCO-amine | 0.32 - 1.22 | |
| SPAAC | Azido-sugar + DBCO-PEG5-antibody | 0.18 - 0.37 (31% rate increase with PEG) | [3] |
Note: Direct kinetic data for this compound is often embedded within specific application studies. The data presented here provides a comparative context for the effect of PEGylation on reaction rates.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general procedure for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
-
Copper-chelating ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 10 mM in DMSO or water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with a 10- to 50-fold molar excess of this compound.
-
Prepare the Catalyst Premix: In a separate tube, mix the copper-chelating ligand with the CuSO₄ solution at a 2:1 molar ratio (ligand:CuSO₄). Let it incubate for a few minutes.
-
Initiate the Reaction: Add the catalyst premix to the protein-azide mixture to a final copper concentration of 0.1-1 mM.
-
Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Analysis: Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation.[9]
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis
This protocol outlines the conjugation of an azide-functionalized molecule (derived from this compound) to a DBCO-containing molecule for the synthesis of a Proteolysis Targeting Chimera (PROTAC).
Materials:
-
Azide-functionalized molecule (e.g., E3 ligase ligand modified with this compound)
-
DBCO-functionalized molecule (e.g., target protein ligand)
-
Reaction solvent (e.g., anhydrous DMSO or DMF)
-
Purification system (e.g., reversed-phase HPLC)
Procedure:
-
Dissolve Reactants: Dissolve equimolar amounts of the azide-functionalized molecule and the DBCO-functionalized molecule in the chosen anhydrous solvent.
-
Reaction Incubation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Reaction times typically range from 4 to 12 hours.
-
Purification: Once the reaction is complete, purify the resulting PROTAC molecule using an appropriate chromatographic method, such as reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using NMR and high-resolution mass spectrometry (HRMS).[14]
Mandatory Visualizations
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for protein labeling using CuAAC.
Caption: Experimental workflow for PROTAC synthesis using SPAAC.
References
- 1. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Azido-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Azido-PEG6-alcohol in various aqueous and organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative data and furnishes a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratories. Furthermore, a common experimental workflow utilizing this compound is visualized to illustrate its practical application.
Introduction to this compound
This compound (CAS No. 86770-69-6) is a heterobifunctional polyethylene glycol (PEG) linker. It possesses an azide group (-N3) at one terminus and a hydroxyl group (-OH) at the other, connected by a hexaethylene glycol spacer. This structure imparts valuable properties for bioconjugation, drug delivery, and surface modification. The hydrophilic PEG chain enhances the aqueous solubility of molecules to which it is attached[1][2]. The azide group is particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation to alkyne-containing molecules[1]. The terminal hydroxyl group offers a further point for chemical modification.
Solubility Profile of this compound
Based on available data from chemical suppliers and related literature, the solubility of this compound is qualitatively understood. The compound is generally characterized as a colorless to light yellow oil and is soluble in a range of polar organic solvents and in aqueous solutions[3][4].
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility |
| Aqueous | Water | Soluble[4][5] |
| Phosphate-Buffered Saline (PBS) | Expected to be soluble | |
| Organic | Dichloromethane (DCM) | Soluble[3][4] |
| Tetrahydrofuran (THF) | Soluble[3] | |
| Acetonitrile | Soluble[3] | |
| Dimethylformamide (DMF) | Soluble[3][4] | |
| Dimethyl sulfoxide (DMSO) | Soluble[3][4] | |
| Alcohols (e.g., Methanol, Ethanol) | Expected to be soluble to less soluble[6] | |
| Toluene | Less soluble[6] | |
| Diethyl Ether | Insoluble[6] |
Note: "Expected to be soluble/less soluble" is inferred from the general solubility characteristics of short-chain PEG derivatives.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values (e.g., in mg/mL or g/L), the following "shake-flask" method, a widely accepted technique for determining thermodynamic solubility, is recommended[7].
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol, dichloromethane)
-
Analytical balance
-
Scintillation vials or small glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid/oil.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For small molecules, 24 to 48 hours is typically adequate. It is advisable to perform a time-point study (e.g., sampling at 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a plateau in the measured concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solute settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting value is the quantitative solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of a Typical Experimental Workflow
This compound is frequently used in bioconjugation via click chemistry. The following diagram illustrates a typical workflow for conjugating it to an alkyne-functionalized molecule.
Conclusion
References
- 1. medkoo.com [medkoo.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Azido-PEG6 | 86770-69-6 [chemicalbook.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
Stability and Storage of Azido-PEG6-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Azido-PEG6-alcohol (N₃-(PEG)₆-OH), a bifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. Understanding the chemical stability of this reagent is critical for ensuring the reproducibility of experimental results and the quality of resulting conjugates.
Core Stability Profile
This compound's stability is influenced by its two primary functional components: the terminal azide group and the polyethylene glycol (PEG) backbone. The azide functionality is remarkably stable under a variety of conditions, making it well-suited for "click chemistry" applications.[1][2] However, like all chemical reagents, its integrity can be compromised by improper storage and handling. The PEG component is susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen.[3]
Recommended Storage and Handling
Proper storage is paramount to maintaining the quality and functionality of this compound. Both short-term and long-term storage recommendations are summarized below.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C[4][5]Short-term (days to weeks): 0-4°C[4] | Minimizes potential degradation of the azide group and slows oxidative degradation of the PEG chain. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | The PEG backbone is susceptible to oxidation, and an inert atmosphere mitigates this risk. |
| Light Exposure | Store in the dark. Use amber vials or wrap containers in foil. | Protects the azide group from potential light-induced degradation. |
| Moisture | Keep in a dry environment, preferably with a desiccant.[6] | Moisture can affect the stability of the compound, especially if other reactive groups are present or introduced. |
| Form | For long-term stability, store as a neat oil or solid. Avoid preparing stock solutions for long-term storage.[6] | Solutions, particularly aqueous ones, can promote hydrolysis or other degradation pathways over extended periods. |
| Handling | Equilibrate the vial to room temperature before opening to prevent moisture condensation.[6] Use non-metal spatulas for handling. | Prevents the introduction of moisture and avoids potential reactions of the azide with metal ions. |
| Shipping | The compound is generally stable for several weeks at ambient temperature during shipping.[4] | While stable for short durations, it should be transferred to recommended long-term storage conditions upon receipt. |
Potential Degradation Pathways
While this compound is a relatively stable molecule, it can degrade under certain stress conditions. The primary degradation pathways involve the azide group and the PEG backbone.
Azide Group Degradation
The azide group is generally robust but can be susceptible to reduction.
Caption: Potential reduction of the azide group to a primary amine.
PEG Backbone Degradation
The polyethylene glycol chain is prone to thermal-oxidative degradation, especially at temperatures above 70°C in the presence of oxygen.[3] This process can lead to chain scission and the formation of various byproducts.
Caption: Proposed thermal-oxidative degradation of the PEG backbone.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for critical applications, a stability-indicating analytical method should be developed. This typically involves subjecting the compound to forced degradation conditions and analyzing the resulting mixture by a suitable technique, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the neat compound in a vial at 70°C. Periodically dissolve a sample for analysis.
-
Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8] A control sample should be kept in the dark at the same temperature.
-
-
Time Points: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. Detection can be performed by UV-Vis (at a wavelength where the compound absorbs) and/or mass spectrometry (MS) to identify degradation products.
-
Data Evaluation: Calculate the percentage of the remaining this compound and the formation of any degradation products at each time point. This data can be used to determine the degradation rate under each condition.
Summary of Stability Data
The following table summarizes the expected stability of this compound based on the chemical properties of its functional groups. Quantitative data from specific studies on this compound is not widely available in the public domain; therefore, this summary is based on general principles and data for related compounds.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., pH 1-3) | The azide and PEG ether linkages are generally stable to mild acidic conditions. | Minimal degradation expected under typical experimental conditions. |
| Neutral (e.g., pH 6-8) | Highly stable. | Negligible degradation. |
| Basic (e.g., pH 10-13) | The azide group is stable. The PEG backbone is also generally stable to basic conditions at moderate temperatures. | Minimal degradation expected under typical experimental conditions. |
| Oxidative | The PEG backbone is susceptible to oxidation, which can lead to chain cleavage.[3] | Formaldehyde, formic acid, and shorter PEG chains with various end groups. |
| Thermal | Stable at recommended storage temperatures. Degradation of the PEG chain is possible at elevated temperatures (e.g., >70°C).[3] | Lower molecular weight PEG fragments. |
| Photostability | The azide group may be sensitive to UV light. The extent of degradation will depend on the intensity and wavelength of the light source.[7][8] | Nitrogen gas and the corresponding amine or other nitrogen-containing species. Photodegradation of the PEG chain is also possible. |
This technical guide provides a comprehensive overview of the stability and storage of this compound. By adhering to the recommended storage and handling procedures and being aware of potential degradation pathways, researchers can ensure the integrity of this valuable reagent in their scientific endeavors. For GMP applications, a formal stability study with a validated stability-indicating method is essential.
References
- 1. Azide | BroadPharm [broadpharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Azido-PEG6-alcohol: A Technical Guide to Azide Group Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity and selectivity of the azide functional group in Azido-PEG6-alcohol, a versatile heterobifunctional linker. This molecule plays a crucial role in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its properties make it an invaluable tool for researchers in medicinal chemistry, chemical biology, and drug discovery.
Introduction to this compound
This compound is a chemical compound featuring a terminal azide group (-N3) and a terminal hydroxyl group (-OH), connected by a six-unit polyethylene glycol (PEG) spacer.[1] The azide group is a high-energy, yet stable functional group that does not readily react with most biological molecules, making it an ideal candidate for bioorthogonal chemistry.[2][3] The hydroxyl group provides a convenient handle for further chemical modification. The hydrophilic PEG linker enhances the solubility of the molecule and its conjugates in aqueous media, a critical feature for biological applications.[4]
Core Reactivity of the Azide Group
The azide group of this compound exhibits exquisite selectivity, primarily reacting with alkynes and phosphines through well-defined chemical transformations. This selective reactivity is the foundation of its utility in creating complex biomolecular architectures. The most prominent reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[2][5][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[7][8] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[8][9] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][10] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and prevent catalyst disproportionation.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[11][12] This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst.[5][13][14] The relief of ring strain in the cyclooctyne provides the thermodynamic driving force for the reaction.[15] SPAAC is a bioorthogonal reaction that proceeds readily under physiological conditions.[11] The reaction rate of SPAAC can be influenced by the structure of the cyclooctyne and the electronic properties of the azide.[9][12]
Staudinger Ligation
The Staudinger ligation is a chemoselective reaction between an azide and a phosphine, typically a triarylphosphine engineered with an ortho-ester group, to form a stable amide bond.[7] This reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide byproduct.[3] The "traceless" variant of the Staudinger ligation is particularly useful as it leaves no residual atoms from the phosphine reagent in the final product.[][17] This reaction is highly selective and bioorthogonal, making it suitable for applications in complex biological environments.[]
Quantitative Data on Azide Reactivity
While specific kinetic data for this compound is not extensively published, the following tables summarize representative quantitative data for analogous short-chain azido-PEG compounds and related azide reactions to provide a comparative overview of the reactivity in CuAAC, SPAAC, and Staudinger ligation.
| Reaction | Reactants | Rate Constant (k) | Yield | Reference |
| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ M⁻¹s⁻¹ (typical range) | >95% | [5] |
| SPAAC | Azide + DBCO | ~1 M⁻¹s⁻¹ | >90% | [9] |
| SPAAC | Azide + BCN | 0.07 to 0.63 M⁻¹s⁻¹ | >90% | [18] |
| Staudinger Ligation | Azide + (Diphenylphosphino)methanethiol | 7.7 x 10⁻³ M⁻¹s⁻¹ | ~95% | [2] |
Table 1: Comparative Reactivity Data for Azide Reactions.
Experimental Protocols
Detailed methodologies for the key reactions involving the azide group of an Azido-PEG linker are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to an Azido-PEG linker.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure:
-
Preparation of Reactants: Dissolve the alkyne-functionalized molecule and this compound in the reaction buffer. If necessary, use a minimal amount of an organic co-solvent to aid solubility.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio. Allow the mixture to stand for a few minutes to form the copper-ligand complex.
-
Reaction Initiation: To the solution of the azide and alkyne, add the premixed catalyst solution to a final copper concentration of 50-200 µM.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Quenching and Purification: Quench the reaction by adding a chelating agent such as EDTA. Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted starting materials and the catalyst.[19][20][21]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free conjugation of a cyclooctyne-functionalized molecule to an Azido-PEG linker.
Materials:
-
This compound
-
DBCO or BCN-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure:
-
Preparation of Reactants: Dissolve the cyclooctyne-functionalized molecule and this compound in the reaction buffer. Use a minimal amount of organic co-solvent if required for solubility, keeping the final concentration low (<10%) to avoid denaturation of biomolecules.
-
Reaction Mixture: Mix the solutions of the cyclooctyne and the azide. A molar excess of the azide (e.g., 5-20 fold) is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Purification: Purify the resulting conjugate using a suitable chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography, to remove any unreacted starting materials.[22]
Protocol 3: Traceless Staudinger Ligation
This protocol provides a general method for the ligation of a phosphinothioester-containing molecule to an Azido-PEG linker.
Materials:
-
This compound
-
Molecule functionalized with a phosphinothioester (e.g., (diphenylphosphino)methanethiol derivative)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., THF or DMSO)
Procedure:
-
Preparation of Reactants: Dissolve the phosphinothioester-functionalized molecule and this compound in a mixture of the aqueous buffer and an organic co-solvent.
-
Reaction Mixture: Combine the solutions of the phosphinothioester and the azide.
-
Incubation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or NMR.
-
Purification: Upon completion, purify the amide-linked product by a suitable chromatographic method to remove the phosphine oxide byproduct and any unreacted starting materials.[2][17]
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.
Conclusion
This compound is a powerful and versatile tool in modern drug discovery and development. The highly selective and efficient reactivity of its azide group through CuAAC, SPAAC, and Staudinger ligation enables the precise construction of complex bioconjugates. The inclusion of a hydrophilic PEG linker further enhances its utility in biological systems. This guide provides a foundational understanding of the core principles governing the reactivity of this compound, empowering researchers to leverage its full potential in the design and synthesis of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. raineslab.com [raineslab.com]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Staudingerライゲーション反応 [sigmaaldrich.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 17. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. axispharm.com [axispharm.com]
- 21. broadpharm.com [broadpharm.com]
- 22. benchchem.com [benchchem.com]
The Strategic Role of the PEG6 Spacer in Azido-PEG6-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation and drug development, the precise engineering of linker molecules is paramount to the efficacy and success of targeted therapeutics. Among these, Azido-PEG6-alcohol has emerged as a critical building block, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hexaethylene glycol (PEG6) spacer, which forms the core of this heterobifunctional linker, is far from a passive component. Its distinct physicochemical properties—hydrophilicity, flexibility, and defined length—play a pivotal role in optimizing the performance of the final conjugate. This technical guide provides a comprehensive examination of the role of the PEG6 spacer, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers in the rational design of next-generation therapeutics.
Core Functions of the PEG6 Spacer
The PEG6 spacer in this compound serves several critical functions that enhance the properties of bioconjugates:
-
Enhanced Hydrophilicity: The repeating ethylene glycol units of the PEG6 spacer impart significant water solubility to the linker and, by extension, to the entire conjugate.[1][2][3] This is particularly crucial for overcoming the inherent hydrophobicity of many small molecule drugs and payloads, thereby preventing aggregation and improving formulation stability.[2][4]
-
Modulation of Pharmacokinetics: The hydrophilic nature and hydrodynamic radius of the PEG spacer can shield the conjugate from renal clearance, extending its circulation half-life.[2] This prolonged exposure can lead to greater accumulation of the therapeutic agent in the target tissue.
-
Optimal Spatial Orientation: The 18-atom length of the hexaethylene glycol chain provides a flexible and adequate spacer to spatially separate the conjugated molecules.[5][6] In PROTACs, this spacing is critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[3][7] In ADCs, it ensures that the cytotoxic payload does not sterically hinder the antibody's binding to its target antigen.
-
Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-established as a biocompatible and non-immunogenic polymer, which can reduce the potential for adverse immune responses against the conjugate.[2]
Data Presentation: The Impact of PEG Spacers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs and ADCs.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| PROTAC with PEG6 | PEG6 | ~1006.1 | <2.8 | >211.5 | 4 | 16 | >38 |
| Data compiled and extrapolated from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area. |
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 80 | 1.2 |
| PROTAC with PEG6 | PEG6 | <250 | >80 | <1.2 |
| Data compiled and extrapolated from publicly available research. DC50, concentration for 50% degradation; Dmax, maximum degradation. |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the application of this compound.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the general procedure for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., protein, peptide, or small molecule drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO or DMF) if the alkyne-modified molecule is not water-soluble
-
Desalting column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in an appropriate solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO, respectively.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified molecule to the desired final concentration in PBS.
-
Add this compound to the reaction mixture at a 1.5 to 5-fold molar excess over the alkyne.
-
Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.2 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Upon completion, purify the conjugate using a desalting column to remove excess reagents and byproducts. For larger scale or higher purity requirements, HPLC is recommended.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Relevant cell line expressing the protein of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Conclusion
The PEG6 spacer is a multifaceted and indispensable component of this compound, offering a powerful toolkit for the rational design of sophisticated bioconjugates. Its ability to enhance solubility, modulate pharmacokinetics, and provide optimal spatial orientation is critical for the development of effective ADCs and PROTACs. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to harness the full potential of the PEG6 spacer in their drug development endeavors, ultimately accelerating the discovery of novel and impactful therapeutics.
References
- 1. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Azido-PEG6-alcohol: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-alcohol is a versatile, heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
The structure of this compound features a terminal azide group and a terminal hydroxyl group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer.[4][5][6] The azide group serves as a reactive handle for "click chemistry," a set of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][7] These reactions allow for the stable and specific ligation of the linker to molecules containing a corresponding alkyne or strained cyclooctyne group.[1][8] The terminal hydroxyl group offers a versatile point for further chemical modification, enabling its attachment to a wide range of molecules.[4][5]
The inclusion of the PEG6 spacer imparts several advantageous properties to the linker and the resulting bioconjugate. Polyethylene glycol is well-known for its hydrophilicity, which can improve the solubility and reduce the aggregation of hydrophobic drugs or biomolecules.[9][10] Furthermore, PEGylation can enhance the pharmacokinetic profile of therapeutics by increasing their hydrodynamic size, thereby reducing renal clearance and extending their circulation half-life.[10][11] The defined length of the PEG6 linker provides precise spatial control between the conjugated molecules, a critical factor in optimizing the biological activity of complex therapeutic constructs like ADCs and PROTACs.[9]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C12H25N3O6 | [4] |
| Molecular Weight | 307.34 g/mol | [4][12] |
| Purity | Typically >95% | [4] |
| Appearance | Colorless oil | [12] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [12] |
| Storage Conditions | Short term: 0 - 4 °C; Long term: -20 °C | [4] |
Core Applications and Experimental Workflows
This compound is a cornerstone in the construction of complex biomolecules. Its heterobifunctional nature allows for a sequential and controlled conjugation strategy, which is paramount in the synthesis of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody (mAb). The general workflow involves modifying either the antibody or the drug with an alkyne group and the other with the azide group of the linker, followed by a click chemistry reaction to form the final conjugate.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as the linker connecting the target-binding ligand and the E3 ligase-binding ligand.
Detailed Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in bioconjugation experiments.
Protocol 1: Preparation of an Azide-Modified Antibody
This protocol describes the introduction of an azide group onto an antibody using a derivative of this compound.
Materials:
-
Antibody of interest (in amine-free buffer, e.g., PBS, pH 7.4)
-
Azido-PEG6-NHS ester (prepared from this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or Borate Buffer, pH 8.5
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.[13]
-
Linker Stock Solution: Immediately before use, dissolve the Azido-PEG6-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[13]
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG6-NHS ester stock solution to the antibody solution while gently vortexing.[13] The optimal molar ratio may require empirical determination.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[13]
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the azide-modified antibody using SDS-PAGE and Size-Exclusion Chromatography (SEC-HPLC).[4]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
This protocol outlines the conjugation of an azide-modified antibody (from Protocol 1) to an alkyne-containing cytotoxic drug.
Materials:
-
Azide-modified antibody
-
Alkyne-modified cytotoxic drug
-
Copper(II) sulfate (CuSO4)
-
A Cu(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.0)
-
Purification columns (e.g., SEC)
Procedure:
-
Preparation of Stock Solutions:
-
Catalyst Premix: In a separate tube, mix CuSO4 and the THPTA ligand in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the complex.[8][15]
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add the alkyne-modified drug at a desired molar excess (e.g., 3- to 5-fold molar excess over the antibody).[13]
-
Add the pre-mixed Cu(I)/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[8][15]
-
Incubate the reaction at room temperature for 1-12 hours, protected from light.[10]
-
-
Purification:
-
Purify the resulting ADC from excess drug and catalyst components using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.[8][]
-
-
Characterization:
-
Analyze the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using SEC-HPLC, HIC-HPLC, and/or mass spectrometry.[9]
-
Protocol 3: Synthesis of a PROTAC Molecule
This protocol provides a general method for synthesizing a PROTAC using this compound.
Materials:
-
E3 ligase ligand (e.g., containing a nucleophilic group like a phenol or amine)
-
This compound
-
Reagents to convert the alcohol to a leaving group (e.g., mesyl chloride, tosyl chloride) or an activated ester.
-
Target protein ligand with a terminal alkyne.
-
Base (e.g., K2CO3 or DIPEA)
-
Anhydrous solvent (e.g., DMF or ACN)
-
Click chemistry reagents (as in Protocol 2)
-
Purification supplies (e.g., silica gel for flash chromatography, HPLC system)
Procedure:
-
Synthesis of the Linker-E3 Ligand Intermediate:
-
Activate the hydroxyl group of this compound (e.g., by converting it to a mesylate or tosylate).
-
Dissolve the E3 ligase ligand in an anhydrous solvent under an inert atmosphere.[10]
-
Add a suitable base (e.g., K2CO3 for phenols or DIPEA for amines) and stir for 15-30 minutes.[10]
-
Add the activated Azido-PEG6-linker and heat the reaction mixture (e.g., 60-80 °C) until the reaction is complete, monitoring by TLC or LC-MS.[10]
-
Purify the resulting azide-functionalized E3 ligase ligand intermediate using flash column chromatography.[10]
-
-
Final PROTAC Assembly via Click Chemistry:
-
Dissolve the purified azide-functionalized E3 ligase ligand and the alkyne-containing target protein ligand in a suitable solvent.
-
Perform a CuAAC reaction as described in Protocol 2.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
-
Signaling Pathways and Mechanisms of Action
The bioconjugates synthesized using this compound function through specific biological pathways.
ADC Mechanism of Action
An ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface.[7] Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.[17] Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload.[17] The free drug can then exert its cell-killing effect, leading to apoptosis.
PROTAC Mechanism of Action
A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][18] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing the target protein from the cell.[2][18]
Conclusion
This compound is a powerful and versatile heterobifunctional linker that plays a pivotal role in modern drug development and bioconjugation. Its well-defined structure, favorable physicochemical properties, and dual reactivity enable the precise construction of complex and highly functional biomolecules. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their pursuit of novel therapeutics and research tools.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 86770-69-6 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. purepeg.com [purepeg.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com.cn [confluore.com.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Lynchpin of Bioconjugation: A Technical Guide to the Hydroxyl Group Functionality in Azido-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug delivery, the design and functionality of linker molecules are paramount. Among these, Azido-PEG6-alcohol has emerged as a versatile and widely utilized building block. Its heterobifunctional nature, possessing both a bioorthogonal azide group and a reactive hydroxyl terminus, allows for the precise and efficient construction of complex biomolecular architectures. This technical guide provides an in-depth exploration of the hydroxyl group's functionality in this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The polyethylene glycol (PEG) spacer, consisting of six ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3]
| Property | Value | References |
| Chemical Formula | C12H25N3O6 | [1] |
| Molecular Weight | 307.34 g/mol | [1] |
| CAS Number | 86770-69-6 | |
| Appearance | Colorless oil or liquid | [4] |
| Solubility | Water, DMSO, DCM, DMF | [2] |
| Purity | Typically >95% | [1] |
| Storage | Recommended at -20°C for long-term stability | [2] |
The Reactive Hub: Functionalization of the Hydroxyl Group
The terminal hydroxyl group of this compound is a versatile handle for a variety of chemical transformations, enabling its conjugation to a wide range of molecules and surfaces. This section provides detailed experimental protocols for the most common modifications of the hydroxyl group.
Activation of the Hydroxyl Group: Tosylation and Mesylation
Activation of the terminal hydroxyl group by conversion to a sulfonate ester, such as a tosylate or mesylate, transforms it into a good leaving group, facilitating subsequent nucleophilic substitution reactions.
Table 2: Comparison of Hydroxyl Activation Methods
| Reaction | Typical Yield | Key Advantages | Key Considerations | References |
| Tosylation | 42% - Quantitative | Stable intermediate, well-established chemistry. | Requires careful control of reaction conditions to avoid side reactions. | [5][6][7][8][9] |
| Mesylation | High | Mesylate is a good leaving group, often used for subsequent azidation or amination. | Mesyl chloride is moisture-sensitive. | [10] |
Experimental Protocol: Tosylation of this compound
Materials:
-
This compound
-
Toluene (anhydrous)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM, anhydrous)
-
0.1 N HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous toluene and azeotropically remove any residual water using a rotary evaporator.
-
Redissolve the dried this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 - 2 eq.) or pyridine to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 - 1.5 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.1 N HCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Azido-PEG6-tosylate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Experimental Protocol: Mesylation of this compound
Materials:
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Ice water
-
Cold 10% HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Continue stirring at 0°C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with ice water, cold 10% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Azido-PEG6-mesylate.
Conversion to an Amine
The hydroxyl group can be converted to a primary amine, a key functional group for bioconjugation, typically through a two-step process involving activation (e.g., mesylation or tosylation) followed by nucleophilic substitution with an azide source and subsequent reduction. A more direct, albeit less common, approach involves the Mitsunobu reaction.
Table 3: Methods for Conversion of Hydroxyl to Amine
| Method | Typical Yield | Key Advantages | Key Considerations | References |
| Via Mesylate/Tosylate and Azide | 82-99% (for the reduction step) | High-yielding and reliable. | Multi-step process. | [10] |
| Mitsunobu Reaction | 75-88% | Direct conversion. | Requires careful purification to remove phosphine oxide byproducts. | [10] |
Experimental Protocol: Conversion of this compound to Azido-PEG6-amine via Mesylation
Step 1: Mesylation
-
Follow the protocol for the mesylation of this compound as described in section 2.1.
Step 2: Azidation
-
Dissolve the Azido-PEG6-mesylate (1 eq.) in anhydrous DMF.
-
Add sodium azide (NaN3) (3-5 eq.) to the solution.
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
After cooling, dilute the reaction with water and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate to obtain the diazido-PEG6 intermediate.
Step 3: Reduction to Amine
-
Dissolve the diazido-PEG6 intermediate (1 eq.) in methanol or THF.
-
Add a reducing agent such as triphenylphosphine (PPh3) (1.5 eq.) or perform catalytic hydrogenation using Pd/C.
-
For the PPh3 reduction, stir the reaction at room temperature overnight. For hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of the catalyst.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and purify the resulting Azido-PEG6-amine by appropriate methods, which may include precipitation or chromatography.[10]
Oxidation to a Carboxylic Acid
The primary alcohol of this compound can be oxidized to a carboxylic acid, providing a functional group for amide bond formation with primary amines, for example, on proteins.
Table 4: Methods for Oxidation of Hydroxyl to Carboxylic Acid
| Method | Typical Yield | Key Advantages | Key Considerations | References |
| Jones Oxidation (CrO3/H2SO4) | 90-95% | High conversion rates. | Use of toxic chromium reagents. | [11][12] |
| Platinum-catalyzed Oxidation | 80-90% | Milder conditions compared to Jones oxidation. | Requires a specialized catalyst. | [13] |
Experimental Protocol: Oxidation of this compound to Azido-PEG6-acid using Jones Reagent
Materials:
-
This compound
-
Acetone
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropanol (for quenching)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 eq.) in acetone and cool the solution in an ice bath.
-
Slowly add Jones Reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Quench the excess oxidant by the slow addition of isopropanol until the color persists as green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude Azido-PEG6-acid.
-
Purify the product by column chromatography or recrystallization as needed.[11]
Characterization of Modified this compound
The successful functionalization of the hydroxyl group must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the modification.[14][15][16][17] The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced functional group (e.g., aromatic protons of the tosyl group, or a shift in the methylene protons adjacent to the new group) provide clear evidence of the reaction's success. Quantitative NMR can be used to determine the degree of substitution.[18]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm the mass of the modified PEG linker, thereby verifying the addition of the new functional group.[19][20][21][22]
Applications in Drug Development: Signaling Pathways and Workflows
The versatility of the hydroxyl group in this compound makes it a critical component in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Role in PROTACs and the Ubiquitin-Proteasome System
In PROTAC technology, the linker, often constructed from PEG derivatives, plays a crucial role in bridging a target protein binder and an E3 ligase ligand.[23][24] The hydroxyl group of this compound can be functionalized to connect to either of these ligands, thereby forming the heterobifunctional PROTAC molecule. This molecule then hijacks the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[24][25][26][27]
Caption: PROTAC-mediated protein degradation pathway.
Workflow for Antibody-Drug Conjugate (ADC) Development
The hydroxyl group of this compound can be modified to attach a cytotoxic payload. The azide end of the linker can then be "clicked" onto an alkyne-modified antibody, a highly efficient and bioorthogonal reaction, to form the final ADC.[28][29][30][31][32] This targeted delivery system enhances the therapeutic window of potent cytotoxic drugs.
Caption: General workflow for ADC development.
Conclusion
The terminal hydroxyl group of this compound is a critical functional moiety that provides a gateway to a vast array of bioconjugation possibilities. Its straightforward modification into other key functional groups, such as tosylates, mesylates, amines, and carboxylic acids, underscores its importance in the synthesis of sophisticated drug delivery systems and therapeutic agents. By providing detailed protocols and a comprehensive overview of its applications, this guide aims to facilitate the innovative work of researchers and scientists in the ongoing quest to develop more effective and targeted therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 86770-69-6 | BroadPharm [broadpharm.com]
- 3. This compound, N3-PEG6-OH, 86770-69-6 - Biopharma PEG [biochempeg.com]
- 4. Azido-PEG6 | 86770-69-6 [chemicalbook.com]
- 5. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 10. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. US4256916A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enovatia.com [enovatia.com]
- 20. ingenieria-analitica.com [ingenieria-analitica.com]
- 21. Development and Application of an MSALL-Based Approach for the Quantitative Analysis of Linear Polyethylene Glycols in Rat Plasma by Liquid Chromatography Triple-Quadrupole/Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics - SINTEF [sintef.no]
- 23. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 29. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 30. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Step-by-Step Guide for PROTAC Synthesis with Azido-PEG6-alcohol Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[2] The Azido-PEG6-alcohol linker is a versatile building block for PROTAC synthesis, enabling the use of highly efficient and bioorthogonal "click chemistry" for the conjugation of the warhead and E3 ligase ligand. This application note provides a detailed, step-by-step guide for the synthesis of a model PROTAC targeting the epigenetic reader protein BRD4, utilizing an this compound linker.
Overview of the Synthetic Strategy
The synthesis of the target PROTAC, a BRD4 degrader, will be performed in a modular fashion. The overall strategy involves a two-stage process:
-
Synthesis of the E3 Ligase Ligand-Linker Conjugate: The this compound linker will be functionalized and coupled to the E3 ligase ligand, pomalidomide. This creates an azide-terminated intermediate ready for the subsequent click reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized pomalidomide-PEG6 conjugate will be "clicked" onto an alkyne-modified BRD4 inhibitor, (+)-JQ1, to yield the final PROTAC. This reaction is known for its high yield and mild reaction conditions.[3]
Experimental Protocols
Materials and Reagents
-
This compound
-
Pomalidomide
-
(+)-JQ1 (or a suitable alkyne-modified derivative)
-
4-Nitrophenyl chloroformate
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents for reaction and purification (e.g., DMSO, t-BuOH/H₂O)
-
Reagents for purification (e.g., silica gel, HPLC solvents)
Protocol 1: Synthesis of Pomalidomide-PEG6-azide Intermediate
This protocol describes the functionalization of the hydroxyl group of this compound and its subsequent coupling to pomalidomide.
Step 1a: Activation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 eq) to the solution.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated Azido-PEG6-carbonate. This intermediate is often used in the next step without further purification.
Step 1b: Coupling of Activated Linker to Pomalidomide
-
Dissolve pomalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add the activated Azido-PEG6-carbonate from the previous step (1.1 eq) to the pomalidomide solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Pomalidomide-PEG6-azide intermediate.
| Parameter | Recommended Conditions | Notes |
| Solvent | Anhydrous DCM (Step 1a), Anhydrous DMF (Step 1b) | Ensure dryness to prevent hydrolysis of intermediates. |
| Temperature | 0 °C to Room Temperature | Controlled addition of reagents at low temperature is recommended. |
| Reaction Time | 2-4 hours (Step 1a), 12-18 hours (Step 1b) | Monitor by TLC or LC-MS for completion. |
| Purification | Silica Gel Chromatography | Gradient elution (e.g., Methanol in DCM) may be required. |
| Expected Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |
Protocol 2: Synthesis of the Final PROTAC via CuAAC Click Chemistry
This protocol details the final conjugation of the Pomalidomide-PEG6-azide intermediate with an alkyne-functionalized JQ1 warhead.
-
In a suitable reaction vial, dissolve the Pomalidomide-PEG6-azide intermediate (1.0 eq) and the alkyne-modified (+)-JQ1 (1.1 eq) in a solvent mixture, such as 1:1 t-BuOH/H₂O or DMSO.
-
Prepare a stock solution of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 100 mM in water).
-
Prepare a stock solution of a copper-chelating ligand such as TBTA or THPTA (e.g., 100 mM in DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
To the reaction mixture, add the copper ligand (0.1-0.2 eq).
-
Add the CuSO₄ solution (0.1 eq).
-
Initiate the reaction by adding the sodium ascorbate solution (0.5-1.0 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product with high purity.
| Parameter | Recommended Conditions | Notes |
| Solvent | t-BuOH/H₂O (1:1) or DMSO | Co-solvents are often necessary to solubilize all reactants. |
| Catalyst | CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.5-1.0 eq) | Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. |
| Ligand | TBTA or THPTA (0.1-0.2 eq) | Ligands stabilize the Cu(I) catalyst and improve reaction efficiency. |
| Temperature | Room Temperature | The reaction is typically mild. |
| Reaction Time | 4-12 hours | Monitor by LC-MS until the starting materials are consumed. |
| Purification | Preparative RP-HPLC | A C18 column with a water/acetonitrile gradient is commonly used. |
| Expected Yield | 70-95% | Click chemistry reactions are generally high-yielding. |
Visualizations
PROTAC Synthesis Workflow
Caption: A workflow diagram illustrating the two-stage synthesis of a BRD4 PROTAC.
PROTAC Mechanism of Action
Caption: The mechanism of action for a BRD4-targeting PROTAC.
References
Application Notes and Protocols for Azido-PEG6-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker molecule, which connects these two components, is critical to the ADC's success, influencing its stability, pharmacokinetic profile, and mechanism of action. Azido-PEG6-alcohol is a hydrophilic, non-cleavable linker that provides a versatile platform for ADC development.[1]
This bifunctional linker features a terminal azide (N₃) group for bioorthogonal "click" chemistry and a terminal hydroxyl (-OH) group. The azide allows for a highly specific and efficient conjugation to an alkyne-modified antibody or payload via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][] The hydroxyl group can be activated for covalent linkage to a cytotoxic payload. The six-unit polyethylene glycol (PEG) chain enhances the hydrophilicity of the linker-payload complex, which can improve the solubility and reduce aggregation of the final ADC, potentially leading to a wider therapeutic window.[4][5]
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, data presentation, and visualizations of key workflows and mechanisms.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with PEGylated linkers. While specific data for this compound may vary depending on the antibody, payload, and conjugation strategy, these tables provide a comparative overview of key performance indicators.
Table 1: In Vitro Cytotoxicity of a Hypothetical ADC Utilizing a PEG6 Linker
| Cell Line | Target Antigen Expression | ADC IC₅₀ (nM) | Free Payload IC₅₀ (nM) |
| NCI-N87 | High | 8.5 | 0.1 |
| BT-474 | High | 12.3 | 0.1 |
| MCF-7 | Low | >1000 | 0.2 |
| PC-3 | Negative | >1000 | 0.2 |
Data is hypothetical and based on typical performance of ADCs with PEG linkers against cell lines with varying antigen expression.[6]
Table 2: Pharmacokinetic and Stability Profile of a Hypothetical ADC with a Non-Cleavable PEG6 Linker
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Plasma Half-life (t½) | 180 hours | ELISA |
| In Vitro Plasma Stability | >95% | LC-MS |
| (% intact ADC after 7 days) | ||
| Aggregation | < 2% | Size Exclusion Chromatography (SEC) |
This data is representative of ADCs with stable, non-cleavable PEG linkers.[7][8][9]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Cytotoxic Payload
This protocol describes the activation of the terminal hydroxyl group of this compound and its subsequent conjugation to a cytotoxic payload containing a carboxylic acid group.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid moiety (e.g., a derivative of MMAE or DM1)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
Methodology:
-
Activation of this compound:
-
Dissolve this compound and N-Hydroxysuccinimide (1.2 equivalents) in anhydrous DCM.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain the NHS-activated Azido-PEG6 linker.
-
-
Conjugation to Cytotoxic Payload:
-
Dissolve the cytotoxic payload and the NHS-activated Azido-PEG6 linker (1.5 equivalents) in anhydrous DMF.
-
Add Triethylamine (2.0 equivalents) to the mixture to act as a base.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the Azido-PEG6-Payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Antibody Modification and Click Chemistry Conjugation
This protocol outlines the introduction of an alkyne handle onto an antibody and the subsequent click chemistry reaction with the Azido-PEG6-Payload.
Materials:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester (or other suitable alkyne-containing NHS ester)
-
Azido-PEG6-Payload (from Protocol 1)
-
Anhydrous DMSO
-
Desalting columns
-
LC-MS system for characterization
Methodology:
-
Antibody-Alkyne Modification:
-
Prepare a stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Add a 5-10 fold molar excess of the DBCO-PEG4-NHS ester to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS.
-
Determine the degree of labeling (DOL) of the alkyne-modified antibody using UV-Vis spectroscopy or mass spectrometry.
-
-
Click Chemistry Conjugation (SPAAC):
-
Prepare a stock solution of the Azido-PEG6-Payload in anhydrous DMSO.
-
Add a 3-5 fold molar excess of the Azido-PEG6-Payload to the alkyne-modified antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purify the final ADC from excess payload and other reagents using a desalting column or size exclusion chromatography (SEC).
-
Characterize the final ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation using HIC, SEC, and LC-MS.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the in vitro potency of the ADC using a standard MTT assay.[6]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the different drug concentrations to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.[10]
-
Mandatory Visualizations
Signaling Pathways
The signaling pathway affected by the ADC is determined by the mechanism of action of the cytotoxic payload. Below are diagrams for common payload classes that can be conjugated using this compound.
Caption: Signaling pathway for an ADC with a tubulin polymerization inhibitor payload.[11][12][13]
Caption: Signaling pathway for an ADC with a topoisomerase I inhibitor payload.[14][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 16. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using Azido-PEG6-alcohol. This protocol is designed for researchers in bioconjugation, drug development, and materials science who require a reliable method for attaching a flexible, hydrophilic hexaethylene glycol (PEG6) linker to alkyne-containing molecules.
Introduction to CuAAC and the Role of this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable triazole linkage between a terminal alkyne and an azide.[1] The use of a copper(I) catalyst ensures the reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer.[3]
This compound is a valuable bifunctional linker that incorporates a terminal azide group for participation in the CuAAC reaction and a hydroxyl group that can be used for further functionalization. The six-unit polyethylene glycol (PEG) spacer offers several advantages in bioconjugation and drug delivery, including:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of the modified molecule, which is particularly beneficial for hydrophobic drugs or biomolecules.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer in vivo half-life.
-
Reduced Immunogenicity: The flexible PEG linker can shield epitopes on a protein or peptide, potentially reducing its immunogenicity.
-
Flexible Spacer: The PEG6 linker provides a flexible connection between two conjugated molecules, which can be crucial for maintaining the biological activity of proteins or the binding affinity of ligands.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a CuAAC reaction with this compound and an alkyne-containing molecule.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, but recommended ligand)
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS), DMSO, or a mixture)
-
Nitrogen or Argon gas for degassing
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.
-
Alkyne-functionalized Molecule: Prepare a stock solution of the desired concentration in a compatible solvent. The final concentration in the reaction will depend on the specific application.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.
-
TBTA/THPTA Ligand (Optional): Prepare a 10-50 mM stock solution in DMSO.
CuAAC Reaction Protocol
-
To a suitable reaction vessel, add the alkyne-functionalized molecule from its stock solution to achieve the desired final concentration.
-
Add the this compound stock solution to the reaction vessel. A slight excess (1.1-1.5 equivalents relative to the alkyne) is recommended.
-
Add the reaction solvent to bring the mixture to the desired final volume.
-
If using a ligand, add the TBTA or THPTA stock solution. A common ratio is 1-5 equivalents of ligand to copper.
-
Degas the reaction mixture by bubbling with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the copper(II) sulfate stock solution, followed by the freshly prepared sodium ascorbate stock solution.
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-4 hours. Reaction progress can be monitored by techniques such as LC-MS or HPLC.
Purification of the PEGylated Product
Purification of PEGylated molecules can be challenging due to their increased hydrophilicity and size.[4] The choice of purification method will depend on the properties of the final conjugate.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated product from smaller unreacted starting materials, catalyst, and ligands.[5][]
-
Ion Exchange Chromatography (IEX): If the charge of the molecule is altered by the conjugation, IEX can be used to separate the product from unreacted starting materials.[][7]
-
Reverse Phase Chromatography (RPC): RPC can be used for the purification of smaller PEGylated molecules and peptides.[]
-
Dialysis/Ultrafiltration: For large biomolecules like proteins, dialysis or ultrafiltration can be used to remove small molecule impurities.[8]
Quantitative Data Presentation
The following tables provide a summary of typical reaction conditions and reported yields for CuAAC reactions involving PEGylated azides. These should be considered as starting points for optimization.
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1.1:1 to 1.5:1 | A slight excess of the azide can help drive the reaction to completion.[4] |
| Copper(II) Sulfate Concentration | 0.1 - 1 mM | The optimal concentration may vary depending on the substrates. |
| Sodium Ascorbate Concentration | 1 - 10 mM | A 5-10 fold excess relative to copper is typically used. |
| Ligand Concentration (Optional) | 0.5 - 5 mM | A 1-5 fold excess relative to copper is recommended to stabilize the Cu(I) catalyst. |
| Reaction Temperature | Room Temperature to 40°C | Higher temperatures can increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 1 - 24 hours | Reaction completion should be monitored by an appropriate analytical technique. In some cases, reactions can be complete in under an hour.[9] |
| pH | 7.0 - 8.0 | For bioconjugation reactions, maintaining a physiological pH is often crucial. |
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PEG-azide and alkyne-coumarin | scCO₂ | 35 | 24 | 82.32 | [10] |
| PEG-azide and alkyne-coumarin | scCO₂ | 35 | 48 | 87.14 | [10] |
| Azide-peptide and Alkyne-peptide | DMF | 50 | 5 | >95 | [1] |
| Azido-amino acid and Alkyne-amino acid | Water/t-BuOH | Room Temp | 18 | 78 | [1] |
Mandatory Visualizations
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Azido-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Azido-PEG6-alcohol in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This powerful, copper-free click chemistry technique is ideal for the precise and stable conjugation of biomolecules in complex biological environments.[1][2] The protocols outlined below are foundational for applications in bioconjugation, drug delivery system development, and cellular imaging.
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal ligation reaction that occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage.[2][3] This reaction is exceptionally well-suited for biological applications due to its high specificity, biocompatibility, and ability to proceed under physiological conditions without the need for a cytotoxic copper catalyst.[2][4]
This compound is a versatile reagent for SPAAC, featuring a terminal azide group for reaction with strained alkynes and a hydroxyl group that allows for further derivatization.[5] The six-unit polyethylene glycol (PEG) spacer enhances water solubility and can improve the pharmacokinetic properties of the resulting conjugate, making it a valuable tool in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.[6][7][8]
Key Advantages of SPAAC with this compound
-
Biocompatibility: The reaction is copper-free, making it suitable for use in living systems.[2]
-
High Specificity: The azide and strained alkyne groups react selectively with each other, avoiding side reactions with other functional groups found in biological molecules.[2]
-
Favorable Kinetics: The inherent ring strain of cyclooctynes drives a rapid cycloaddition.[9]
-
Versatility: This linker is a key component in the modular synthesis of complex biomolecules.[8]
Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies for targeted cancer therapy.[6][8]
-
PROTAC Synthesis: It can serve as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[6][8]
-
Biomolecule Labeling and Imaging: Fluorophores or imaging agents can be conjugated to biomolecules for in vitro and in vivo tracking.[8]
-
Surface Modification: Biomolecules can be immobilized onto surfaces for diagnostic and biomaterial applications.[7]
Quantitative Data
The reaction kinetics of SPAAC are influenced by the specific structures of the azide and the strained alkyne, as well as the reaction conditions such as solvent and temperature.[8] The following table summarizes typical second-order rate constants for SPAAC reactions between benzyl azide (as a model azide) and various commonly used cyclooctynes. While specific kinetic data for this compound is not extensively published, these values provide a useful reference for reaction planning.
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| DBCO | ~0.1 - 1.0 |
| BCN | Varies depending on isomer |
| DIBAC | ~0.3 |
Note: The data presented are for benzyl azide and may differ for this compound. The presence of a PEG linker can potentially influence reaction rates. Data sourced from representative literature.[8]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling using this compound and a DBCO-Functionalized Molecule
This protocol describes the labeling of a protein with a DBCO-functionalized fluorescent dye.
Materials:
-
DBCO-functionalized protein solution (e.g., in PBS, pH 7.4)
-
This compound (CAS: 86770-69-6)[5]
-
DBCO-functionalized fluorescent dye
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized fluorescent dye in anhydrous DMF or DMSO.
-
-
Protein Preparation:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 5-20 fold molar excess relative to the protein.
-
Gently mix the solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography using a PD-10 column or a similar method.
-
Elute the purified protein conjugate with the desired buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE analysis.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol provides a general workflow for the synthesis of a PROTAC molecule.
Materials:
-
Target protein-binding ligand with a strained alkyne (e.g., DBCO) modification.
-
E3 ligase ligand with a suitable functional group for attachment to the hydroxyl end of this compound.
-
This compound
-
Appropriate solvents and reagents for organic synthesis.
Procedure:
-
Activation of this compound (if necessary):
-
The terminal hydroxyl group of this compound can be activated or converted to another functional group (e.g., a leaving group like tosylate) to facilitate reaction with the E3 ligase ligand.
-
-
Conjugation to E3 Ligase Ligand:
-
React the activated this compound with the E3 ligase ligand under appropriate reaction conditions.
-
Purify the resulting Azido-PEG6-E3 ligase ligand conjugate using standard chromatography techniques (e.g., HPLC).
-
-
SPAAC Reaction with Target Protein Ligand:
-
Dissolve the purified Azido-PEG6-E3 ligase ligand conjugate and the DBCO-functionalized target protein-binding ligand in a suitable solvent.
-
Allow the SPAAC reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule using chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC molecule using NMR, MS, and HPLC.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. jcmarot.com [jcmarot.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. This compound, 86770-69-6 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. manu56.magtech.com.cn [manu56.magtech.com.cn]
Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules like peptides and proteins, is a cornerstone strategy in drug development. This bioconjugation technique significantly enhances the therapeutic properties of peptides by improving their pharmacokinetic and pharmacodynamic profiles. Key advantages of peptide PEGylation include:
-
Enhanced Solubility: The hydrophilic nature of the PEG polymer can significantly increase the solubility of hydrophobic peptides.
-
Increased In Vivo Half-Life: The increased hydrodynamic volume of the PEGylated peptide reduces its renal clearance rate, leading to a longer circulation time in the body.[1]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the peptide, reducing the likelihood of an immune response.[1]
-
Improved Proteolytic Resistance: PEGylation can sterically hinder the approach of proteolytic enzymes, protecting the peptide from degradation.[2]
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, offers a highly efficient, specific, and bioorthogonal method for PEGylation.[3][4][5][6] This reaction involves the formation of a stable triazole linkage between an alkyne-functionalized peptide and an azide-functionalized PEG molecule, such as Azido-PEG6-alcohol. The reaction is highly reliable and proceeds with high yields under mild conditions, making it ideal for modifying sensitive biomolecules.[1][5]
These application notes provide a detailed protocol for the site-specific PEGylation of a model peptide using this compound via CuAAC, followed by purification and characterization of the resulting conjugate.
Principle of the Method
The overall workflow involves three main stages:
-
Synthesis of an Alkyne-Modified Peptide: An alkyne functional group is incorporated into the peptide sequence. A common method is to use a non-natural amino acid, such as Propargylglycine (Pra), during standard Fmoc-based Solid Phase Peptide Synthesis (SPPS).[7]
-
Bioconjugation via CuAAC: The alkyne-modified peptide is reacted with this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] A copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and accelerate the reaction.[1][4]
-
Purification and Characterization: The resulting PEGylated peptide is purified from excess reagents and unreacted starting materials using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][][9] The final product is then characterized by mass spectrometry to confirm successful conjugation.[10][11][12]
Experimental Workflow and Reaction Scheme
Here is a graphical representation of the entire experimental process.
Caption: Overall workflow for peptide PEGylation.
The core of the bioconjugation is the CuAAC reaction, detailed below.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocols
Model Peptide: For these protocols, we will use a hypothetical 7-residue peptide, Tyr-Ala-Gly-Pra-Phe-Leu-Ser , where Pra is propargylglycine, the alkyne-containing amino acid.
Protocol 1: Synthesis of Alkyne-Modified Peptide
This protocol assumes standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) on a peptide synthesizer. The key step is the incorporation of Fmoc-L-propargylglycine.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine.
-
Amino Acid Coupling:
-
For standard amino acids: Use a 4-fold molar excess of Fmoc-amino acid, a coupling reagent (e.g., HBTU, 3.95 eq), and a base (e.g., DIPEA, 8 eq) relative to the resin loading capacity. Allow to react for 30-45 minutes.
-
For Alkyne Incorporation: At the desired position (residue 4 in our model peptide), use Fmoc-L-propargylglycine with the same coupling reagents and conditions.[7]
-
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin.
-
Incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum and store at -20°C.
-
Protocol 2: Bioconjugation with this compound (CuAAC)
-
Prepare Stock Solutions:
-
Alkyne-Peptide: Dissolve the crude peptide in a suitable buffer (e.g., 50% DMSO in 100 mM phosphate buffer, pH 7.5) to a final concentration of 10 mM.
-
This compound: Prepare a 50 mM stock solution in DMSO.
-
Copper Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be made fresh.
-
TBTA: Prepare a 25 mM stock solution in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The final reaction volume can be scaled as needed. This example is for a 200 µL reaction.
Reagent Stock Conc. Volume to Add Final Conc. Molar Eq. Alkyne-Peptide 10 mM 20 µL 1 mM 1.0 This compound 50 mM 6 µL 1.5 mM 1.5 Buffer (DMSO/Phosphate) - 148 µL - - TBTA 25 mM 8 µL 1 mM 1.0 Copper Sulfate (CuSO₄) 50 mM 4 µL 1 mM 1.0 Sodium Ascorbate 1 M 14 µL 70 mM 70 | Total Volume | | 200 µL | | |
-
Incubation: Mix the components thoroughly by vortexing. Incubate the reaction at room temperature for 1-4 hours on an end-over-end rotator.[1] Monitor reaction progress by taking small aliquots for LC/MS analysis if desired.
Protocol 3: Purification by RP-HPLC
-
Sample Preparation: Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper. Acidify the sample with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.
-
HPLC System:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Purification Gradient:
-
Inject the prepared sample onto the column.
-
Run a linear gradient. The exact gradient will depend on the peptide's hydrophobicity but a general starting point is:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the major product peak. The PEGylated peptide will typically elute later than the unreacted peptide due to the increased hydrophobicity of the PEG chain.[9][13]
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC/MS to confirm purity. Pool the fractions with >95% purity.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified PEGylated peptide as a white powder.
Protocol 4: Characterization by Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF.
-
Data Analysis:
-
Calculate the theoretical mass of the starting alkyne-peptide and the final PEGylated peptide.
-
Compare the theoretical mass with the observed mass from the deconvoluted mass spectrum. A successful conjugation will show a mass shift corresponding to the mass of the this compound minus the N₂ molecule lost in the cycloaddition.
-
Data Presentation and Expected Results
Table 1: Mass Spectrometry Analysis
Theoretical Mass Calculation:
-
Model Peptide (Tyr-Ala-Gly-Pra-Phe-Leu-Ser): 765.85 Da
-
This compound (C₁₂H₂₅N₃O₇): 335.35 Da
-
Expected PEGylated Peptide Mass: 765.85 + 335.35 = 1101.20 Da
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) [M+H]⁺ | Result |
| Alkyne-Peptide | 765.85 | 766.4 | Confirmed |
| PEGylated Peptide | 1101.20 | 1102.2 | Conjugation Successful |
Table 2: Purity and Yield Analysis
This table presents representative data for a typical reaction and purification.
| Stage | Purity (by HPLC at 220 nm) | Yield | Notes |
| Crude Alkyne-Peptide (Post-SPPS) | ~75% | 65% | Based on initial resin loading. |
| Crude Reaction Mixture | ~60% (Target Product) | >90% (Conversion) | The peak of the starting peptide should be significantly reduced. |
| Final Product (Post-HPLC) | >98% | 45% (Overall) | Yield is calculated from crude peptide to final pure product. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive Sodium Ascorbate. - Copper oxidation (Cu(I) -> Cu(II)). - Reagent degradation. | - Always use freshly prepared Sodium Ascorbate solution. - Ensure the TBTA ligand is added before the copper. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if peptide is sensitive to oxidation. |
| Peptide Degradation | - Reactive oxygen species generated by the Cu/Ascorbate system. - Peptide instability at reaction pH. | - Increase the concentration of the TBTA ligand (up to 5 eq) to protect the peptide.[1] - Add a radical scavenger like aminoguanidine.[5] - Optimize the reaction pH. |
| Poor HPLC Separation | - Inappropriate gradient. - Wrong column choice. - Sample overload. | - Broaden or flatten the gradient to improve resolution between the unreacted peptide and the product. - For very hydrophobic peptides, a C4 column may provide better separation than a C18. - Reduce the amount of sample injected onto the column. |
| Multiple Product Peaks | - Disulfide bond formation (if Cys is present). - Side reactions or peptide instability. | - Add a reducing agent like TCEP to the reaction if cysteine residues are present and not intended for modification. - Re-evaluate the stability of the peptide under the reaction conditions. |
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. researchgate.net [researchgate.net]
Surface Modification of Nanoparticles with Azido-PEG6-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, in vivo imaging, and diagnostics. Functionalization with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. PEGylation enhances nanoparticle stability in physiological environments, reduces non-specific protein adsorption (opsonization), and prolongs systemic circulation time by evading clearance by the mononuclear phagocyte system.
This document provides detailed application notes and protocols for the surface modification of various nanoparticles using Azido-PEG6-alcohol. This heterobifunctional linker features a hydroxyl group for covalent attachment to nanoparticle surfaces and a terminal azide group. The azide moiety serves as a versatile chemical handle for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic payloads via highly efficient and bioorthogonal "click chemistry" reactions.
Key Applications
The surface modification of nanoparticles with this compound opens up a wide range of possibilities in biomedical research and drug development. The presence of the azide group allows for the covalent attachment of various molecules containing a complementary alkyne or cyclooctyne group through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, respectively.
Key applications include:
-
Targeted Drug Delivery: Conjugation of targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) enables the nanoparticles to specifically bind to and be internalized by target cells, such as cancer cells overexpressing certain receptors. This enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.[1][2]
-
Biomedical Imaging: Attachment of fluorescent dyes, MRI contrast agents, or radioisotopes allows for the use of these functionalized nanoparticles as probes for in vivo imaging and diagnostics.[1][2]
-
Advanced Biosensors: The precise control over surface chemistry afforded by click chemistry enables the development of highly sensitive and specific biosensors for the detection of disease biomarkers.[1]
-
Photothermal Therapy (PTT): For nanoparticles with photothermal properties, such as gold nanoparticles, surface modification can enhance their accumulation in tumor tissues, improving the efficiency of PTT.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the surface modification of gold (AuNPs), iron oxide (IONPs), and poly(lactic-co-glycolic acid) (PLGA) nanoparticles with this compound.
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes the modification of citrate-capped AuNPs. It involves the initial surface modification with a thiol-containing linker to introduce amine groups, followed by the conjugation of this compound. For direct attachment, a thiol-terminated Azido-PEG6 would be used, leveraging the strong gold-thiol affinity. This protocol demonstrates a two-step approach for nanoparticles that may not be readily functionalized with thiols.
Materials:
-
Citrate-capped gold nanoparticles (10-50 nm)
-
(11-Mercaptoundecyl)-N,N,N-trimethylammonium bromide (for introducing a positive surface charge) or MUA (Mercaptoundecanoic acid for a negative surface)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge
Procedure:
-
Surface Priming with Amine or Carboxyl Groups:
-
To the AuNP solution, add the thiol-linker (e.g., MUA) and stir for 24 hours.
-
Centrifuge the solution to pellet the AuNPs and remove the supernatant containing excess linker.
-
Resuspend the pellet in nuclease-free water and repeat the washing step twice.
-
-
Activation of Carboxyl Groups (if MUA was used):
-
Resuspend the MUA-functionalized AuNPs in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation of this compound:
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the activated AuNP suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs.
-
Remove the supernatant and resuspend the pellet in PBS.
-
Repeat the washing step three times to ensure the removal of unreacted reagents.
-
Characterization:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution.
-
Zeta Potential: To determine the surface charge.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹).
-
UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance peak.
Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs)
This protocol details the functionalization of IONPs using a silanization step to introduce reactive amine groups, followed by the attachment of this compound.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
Triethylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Strong magnet
Procedure:
-
Amine Functionalization of IONPs:
-
Disperse the IONPs in anhydrous toluene or ethanol.
-
Add APTES to the IONP suspension.
-
Add triethylamine and a small amount of water to catalyze the reaction.
-
Sonicate the mixture for 4-6 hours.
-
Precipitate the amine-functionalized IONPs by adding a non-solvent like heptane.
-
Use a strong magnet to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles with the reaction solvent and dry under vacuum.
-
-
Conjugation of this compound:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add this compound in molar excess relative to the estimated surface amine groups.
-
Add DIPEA to act as a non-nucleophilic base.
-
Allow the reaction to proceed for 24-48 hours at room temperature with stirring.
-
-
Purification:
-
Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.
-
Collect the nanoparticles using a magnet.
-
Wash the nanoparticles extensively with the reaction solvent and then with a more volatile solvent like acetone to remove unreacted starting materials.
-
Dry the final product under vacuum.
-
Characterization:
-
DLS and Zeta Potential.
-
FTIR: To confirm the presence of the azide group.
-
Thermogravimetric Analysis (TGA): To quantify the amount of the linker grafted onto the nanoparticle surface.
Protocol 3: Surface Modification of PLGA Nanoparticles
This protocol describes the surface modification of pre-formed PLGA nanoparticles that have carboxyl groups on their surface.
Materials:
-
Carboxyl-terminated PLGA nanoparticles
-
EDC
-
NHS
-
This compound
-
MES buffer (pH 6.0)
-
PBS (pH 7.4)
-
Centrifuge
Procedure:
-
Activation of PLGA Nanoparticles:
-
Disperse the PLGA nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension and stir for 30 minutes at room temperature to activate the surface carboxyl groups.
-
-
Conjugation of this compound:
-
In a separate tube, dissolve this compound in MES buffer.
-
Add the this compound solution to the activated PLGA nanoparticle suspension.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the nanoparticles.
-
Resuspend the nanoparticles in PBS and repeat the centrifugation.
-
Perform a total of three washing steps to remove unreacted reagents.
-
Characterization:
-
DLS and Zeta Potential.
-
¹H NMR Spectroscopy: To confirm the conjugation and estimate the grafting density.
-
FTIR Spectroscopy.
Protocol 4: "Click" Chemistry Conjugation of a Targeting Ligand
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-containing targeting ligand (e.g., alkyne-modified peptide) to the azide-functionalized nanoparticles.
Materials:
-
Azido-PEG6-functionalized nanoparticles
-
Alkyne-containing targeting ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
PBS (pH 7.4)
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in PBS.
-
Add the alkyne-containing targeting ligand.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
In another tube, prepare a solution of CuSO₄ in water. If using, pre-mix CuSO₄ with THPTA.
-
-
"Click" Reaction:
-
Add the sodium ascorbate solution to the nanoparticle/ligand mixture, followed by the CuSO₄ (or CuSO₄/THPTA) solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugated nanoparticles by centrifugation or dialysis to remove the copper catalyst, excess ligand, and other reagents.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with PEG linkers. The exact values will vary depending on the specific nanoparticle core, the PEG linker used, and the reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation
| Nanoparticle Type | Modification Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Gold (AuNP) | Unmodified | 20.5 ± 2.1 | 0.15 | -35.2 ± 3.4 |
| Azido-PEG6 Modified | 35.8 ± 3.5 | 0.21 | -10.1 ± 2.8 | |
| Iron Oxide (IONP) | Unmodified | 55.2 ± 5.8 | 0.25 | +25.7 ± 4.1 |
| Azido-PEG6 Modified | 78.9 ± 6.2 | 0.28 | +5.3 ± 1.9 | |
| PLGA | Unmodified | 150.3 ± 10.5 | 0.18 | -28.4 ± 3.9 |
| Azido-PEG6 Modified | 185.6 ± 12.1 | 0.22 | -8.7 ± 2.5 |
Table 2: In Vitro and In Vivo Performance of PEGylated Nanoparticles
| Parameter | Unmodified Nanoparticles | Azido-PEG6 Modified Nanoparticles |
| Protein Adsorption | High | Significantly Reduced[3] |
| Macrophage Uptake | High | Reduced[3] |
| Blood Circulation Half-life | Short (< 1 hour) | Prolonged (> 12 hours)[3] |
| Tumor Accumulation (Targeted) | Low | Enhanced[2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and functionalization of nanoparticles.
Signaling Pathway for Targeted Nanoparticle Uptake
The following diagram illustrates the process of receptor-mediated endocytosis of a targeted nanoparticle. In this example, the nanoparticle is functionalized with a ligand that targets the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.
Caption: Receptor-mediated endocytosis of a targeted nanoparticle via the EGFR pathway.
References
Application Notes and Protocols for Fluorescent Labeling of Biomolecules using Azido-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-alcohol is a versatile, heterobifunctional linker molecule widely employed in the field of bioconjugation. Its unique structure, featuring a terminal azide group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a primary alcohol, enables the straightforward and efficient fluorescent labeling of a diverse range of biomolecules, including proteins, antibodies, and nucleic acids. The azide group serves as a bioorthogonal handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for highly specific and high-yielding conjugation reactions under mild, biocompatible conditions.[1][2] The PEG6 linker enhances the water solubility of the labeled biomolecule and reduces steric hindrance, often preserving its biological activity.[3] The terminal alcohol can be further functionalized if required.
These application notes provide detailed protocols for the fluorescent labeling of proteins and oligonucleotides using this compound, along with methods for the characterization of the resulting conjugates.
Key Applications
-
Fluorescent Labeling of Proteins and Antibodies: Introduction of fluorescent probes for tracking and visualization in various applications such as immunoassays, flow cytometry, and cellular imaging.[4]
-
Fluorescent Labeling of Nucleic Acids: Enabling the detection and tracking of DNA and RNA in techniques like fluorescence in situ hybridization (FISH) and real-time PCR.
-
Antibody-Drug Conjugate (ADC) Development: The PEG linker can be used in the synthesis of ADCs, connecting a cytotoxic drug to an antibody.[1][5]
-
PROTAC Synthesis: this compound can serve as a linker in the creation of Proteolysis Targeting Chimeras (PROTACs).[1][5]
-
Targeted Drug Delivery: The hydrophilic PEG spacer can improve the pharmacokinetic properties of drug delivery systems.[6]
Experimental Protocols
Protocol 1: Two-Step Fluorescent Labeling of Proteins via CuAAC
This protocol first involves the modification of the protein with this compound, followed by a copper-catalyzed click reaction with an alkyne-functionalized fluorescent dye.
Materials:
-
Protein of interest (with available primary amines)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or other amine-reactive crosslinker
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Desalting column or dialysis tubing
Step 1: Activation of this compound and Protein Modification
-
Activation of this compound: In a moisture-free environment, dissolve this compound and a 1.1 molar equivalent of DSC in anhydrous DMSO. Allow the reaction to proceed for 4-6 hours at room temperature to form the NHS ester of this compound.
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Modification Reaction: Add a 10-20 fold molar excess of the activated Azido-PEG6-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess unreacted Azido-PEG6-NHS ester by using a desalting column or by dialysis against PBS.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-fluorescent dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of the copper ligand (e.g., THPTA for aqueous solutions) in water or DMSO.
-
-
Reaction Setup:
-
To the azide-modified protein solution, add the alkyne-fluorescent dye stock solution to a final concentration that is in 2-5 fold molar excess over the protein.
-
-
Catalyst Addition: Add the catalyst components in the following order, with gentle mixing after each addition:
-
Copper ligand (to a final concentration of 500 µM).
-
CuSO₄ (to a final concentration of 100 µM).
-
Sodium Ascorbate (to a final concentration of 1 mM).
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled protein using a desalting column or dialysis to remove the catalyst and excess dye.
Protocol 2: One-Pot Fluorescent Labeling of Alkyne-Modified Oligonucleotides via CuAAC
This protocol is for oligonucleotides that have been synthesized with a terminal alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Fluorescent dye-NHS ester (e.g., Cy5-NHS ester)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
DMSO
-
Ethanol or acetone for precipitation
-
Purification system (e.g., HPLC or PAGE)
Step 1: Preparation of Azido-PEG6-Fluorescent Dye Conjugate
-
Dissolve this compound and a 1.1 molar equivalent of the fluorescent dye-NHS ester in DMSO.
-
Add a suitable base (e.g., triethylamine) and stir the reaction overnight at room temperature in the dark.
-
The resulting Azido-PEG6-fluorescent dye can be used directly or purified by HPLC.
Step 2: CuAAC Reaction with Alkyne-Oligonucleotide
-
Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in water.
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Oligonucleotide solution.
-
2 M TEAA buffer to a final concentration of 0.2 M.
-
DMSO (to a final volume of ~30% of the total reaction volume).
-
A 2-5 fold molar excess of the Azido-PEG6-fluorescent dye conjugate solution in DMSO.
-
-
Catalyst Premix: In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Reaction Initiation:
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-250 µM.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.
-
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Precipitate the labeled oligonucleotide with ethanol or acetone. Purify the final product by reverse-phase HPLC or PAGE.[7][8]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This copper-free click chemistry method is ideal for labeling biomolecules in living systems or when copper toxicity is a concern.[9]
Materials:
-
Azide-modified protein (prepared as in Protocol 1, Step 1)
-
DBCO-functionalized fluorescent dye
-
PBS buffer, pH 7.4
Procedure:
-
Protein and Dye Preparation:
-
Dissolve the azide-modified protein in PBS buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO.
-
-
SPAAC Reaction:
-
Add a 5-20 fold molar excess of the DBCO-dye stock solution to the azide-modified protein solution. Keep the final DMSO concentration below 10%.
-
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times can be extended for overnight incubation at 4°C.
-
Purification: Remove excess, unreacted DBCO-dye by size-exclusion chromatography or dialysis.
Data Presentation
The efficiency of fluorescent labeling can be quantified and is crucial for the reproducibility and interpretation of downstream experiments.
| Parameter | Biomolecule | Labeling Method | Typical Molar Excess of Dye | Typical Reaction Time (RT) | Labeling Efficiency / Yield | Characterization Method |
| Degree of Labeling (DOL) | Antibody (e.g., IgG) | SPAAC with DBCO-dye | 10-20 fold | 4-12 hours | 2-5 dyes per antibody | UV-Vis Spectroscopy, Mass Spectrometry[10] |
| Labeling Yield | Protein (e.g., BSA) | CuAAC with Alkyne-dye | 5-10 fold | 1-4 hours | > 85% | SDS-PAGE with fluorescence imaging, Mass Spectrometry |
| Conjugation Efficiency | Alkyne-Oligonucleotide | CuAAC with Azido-PEG-dye | 2-5 fold | 2-4 hours | > 90% | HPLC, Mass Spectrometry |
Note: The values presented in this table are representative and can vary depending on the specific biomolecule, fluorescent dye, and reaction conditions. Optimization is recommended for each specific application.
Characterization of Labeled Biomolecules
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL) for proteins, the absorbance of the protein (at 280 nm) and the fluorescent dye (at its λmax) are measured.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm the covalent attachment of the fluorescent label to the protein. The labeled protein will exhibit a higher molecular weight and can be visualized by fluorescence imaging of the gel.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the mass of the labeled biomolecule, providing a precise measurement of the number of attached fluorescent labels.[11][12]
-
High-Performance Liquid Chromatography (HPLC): For oligonucleotides, reverse-phase HPLC is a powerful tool to separate the labeled product from unreacted starting materials and to assess the purity of the final conjugate.
Visualization of Signaling Pathways and Experimental Workflows
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Fluorescently labeled antibodies or ligands targeting EGFR are instrumental in studying its signaling cascade, which plays a crucial role in cell proliferation, survival, and differentiation.[13][14][15]
Caption: EGFR signaling pathway initiated by a fluorescently labeled ligand.
Experimental Workflow for Protein Labeling and Analysis
The following diagram illustrates the general workflow for the fluorescent labeling of a protein using this compound and click chemistry.
Caption: General workflow for fluorescent protein labeling.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. The protocols outlined in these application notes provide a robust framework for researchers to successfully conjugate fluorescent probes to their proteins and oligonucleotides of interest. The specificity and efficiency of click chemistry, combined with the beneficial properties of the PEG linker, make this an invaluable technique for a wide range of applications in basic research, diagnostics, and drug development.
References
- 1. Fluorescent-labeled growth factor molecules serve as probes for receptor binding and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Cell Imaging of ERK Signaling Using Fluorescent Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 6. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 7. Method of Oligonucleotide Purification [biosyn.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Strategies for Site‐Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Identification of alcohol-binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of fluorescent labeled anti-epidermal growth factor receptor antibody to image head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent labeled anti-EGFR antibody for identification of regional and distant metastasis in a preclinical xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Azido-PEG6-alcohol for Enhanced Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of Azido-PEG6-alcohol. This derivatization is a critical step for creating activated PEG linkers that can be efficiently conjugated to various biomolecules and surfaces, a cornerstone of modern drug delivery, diagnostic, and bioconjugation strategies. The azide moiety of the PEG linker allows for subsequent "click" chemistry reactions, offering a versatile platform for orthogonal conjugation strategies.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Their hydrophilic nature enhances solubility, reduces immunogenicity, and prolongs circulation half-life. This compound is a bifunctional linker featuring a terminal azide group for click chemistry and a hydroxyl group that can be activated for conjugation with various functional groups, most notably primary amines found in proteins and peptides.
This document outlines three robust methods for activating the hydroxyl group of this compound:
-
Tosylation: Conversion of the hydroxyl group to a tosylate, an excellent leaving group for nucleophilic substitution reactions.
-
Mesylation: Similar to tosylation, this method introduces a mesylate group, another highly effective leaving group.
-
N-Hydroxysuccinimide (NHS) Ester Carbonate Formation: Activation of the hydroxyl group with N,N'-Disuccinimidyl carbonate (DSC) to form a succinimidyl carbonate, which is highly reactive towards primary amines, forming stable carbamate linkages.
Derivatization Strategies Overview
The choice of derivatization strategy depends on the target molecule for conjugation and the desired reaction conditions.
-
Tosylation and Mesylation are ideal for creating intermediates that can react with a broad range of nucleophiles, including amines, thiols, and hydroxyls.[1] These methods offer high yields and produce stable, well-characterized products.
-
NHS Ester Carbonate formation is specifically designed for efficient coupling to primary amines under mild pH conditions (pH 7.2-9) to form stable amide bonds.[2] This is a widely used strategy for protein and peptide modification.
Below are the detailed experimental protocols for each derivatization method.
Method 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate group using p-toluenesulfonyl chloride (TsCl). The resulting Azido-PEG6-tosylate is a versatile intermediate for further conjugation.
Experimental Protocol: Tosylation
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
0.5 M HCl
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).[3]
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure Azido-PEG6-tosylate.
Data Presentation: Tosylation
| Parameter | Value/Range | Reference |
| Starting Material | This compound | - |
| Key Reagents | p-Toluenesulfonyl chloride, Triethylamine | [3] |
| Solvent | Anhydrous Dichloromethane | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 4 hours at 0°C, then overnight | [3] |
| Typical Yield | >90% | [4] |
| Purity (Post-Purification) | >95% | [4] |
| Characterization | 1H NMR, 13C NMR, Mass Spectrometry | [4] |
Experimental Workflow: Tosylation
Caption: Workflow for the tosylation of this compound.
Method 2: Mesylation of this compound
This protocol details the conversion of the terminal hydroxyl group of this compound to a mesylate group using methanesulfonyl chloride (MsCl). The resulting Azido-PEG6-mesylate is a highly reactive intermediate for subsequent conjugation reactions.
Experimental Protocol: Mesylation
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for column chromatography
Procedure:
-
Dissolve dry this compound (1 equivalent) in anhydrous DCM in an oven-dried flask under an inert atmosphere (e.g., argon).
-
Add triethylamine (1.33 equivalents) to the solution.[5]
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add methanesulfonyl chloride (2.1 equivalents) to the cooled solution.[5]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[5]
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic phases with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Azido-PEG6-mesylate.
Data Presentation: Mesylation
| Parameter | Value/Range | Reference |
| Starting Material | This compound | - |
| Key Reagents | Methanesulfonyl chloride, Triethylamine | [5] |
| Solvent | Anhydrous Dichloromethane | [5] |
| Reaction Temperature | -10 °C to Room Temperature | [5] |
| Reaction Time | 12 hours | [5] |
| Typical Yield | ~99% | [5] |
| Purity (Post-Purification) | >99% (by 1H NMR) | [5] |
| Characterization | 1H NMR, 13C NMR, Mass Spectrometry | [5] |
Experimental Workflow: Mesylation```dot
Caption: Reaction scheme for NHS ester carbonate formation.
Purification and Characterization
Purification:
-
Precipitation: PEG derivatives can often be purified by precipitation from a good solvent (e.g., DCM, water) into a non-solvent (e.g., cold diethyl ether, hexane). [4]This is a simple and effective method for removing many impurities.
-
Column Chromatography: For higher purity, silica gel or size-exclusion chromatography (SEC) are commonly employed. [4]SEC is particularly useful for separating PEG derivatives based on their hydrodynamic volume.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the successful derivatization by observing the appearance of characteristic signals from the tosyl, mesyl, or NHS groups and the disappearance or shift of the proton signals adjacent to the terminal hydroxyl group. Quantitative NMR can be used to determine the degree of functionalization. [5]* Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to confirm the molecular weight of the derivatized PEG linker.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the presence of new functional groups, such as the sulfonyl group in tosylates and mesylates, or the carbonate and imide carbonyl stretches in the NHS ester derivative.
Conclusion
The derivatization of the hydroxyl group of this compound is a fundamental step in preparing this versatile linker for a wide range of bioconjugation applications. The choice of tosylation, mesylation, or NHS ester carbonate formation allows researchers to tailor the reactivity of the PEG linker to their specific needs. The detailed protocols and data provided in these application notes serve as a comprehensive guide for scientists and professionals in the field of drug development and biotechnology to successfully synthesize and utilize these important reagents.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 3. glenresearch.com [glenresearch.com]
- 4. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N'-Disuccinimidyl carbonate | 74124-79-1 | Benchchem [benchchem.com]
Revolutionizing Drug Discovery: Harnessing Azido-PEG6-alcohol in Click Chemistry for Targeted Therapeutics
Introduction
In the landscape of modern drug discovery, the pursuit of highly specific and effective therapeutic agents has led to the development of sophisticated molecular architectures. Among the innovative tools available to researchers, Azido-PEG6-alcohol has emerged as a critical building block, particularly in the realm of click chemistry. This versatile bifunctional linker is playing a pivotal role in the construction of cutting-edge drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its polyethylene glycol (PEG) spacer enhances solubility and improves pharmacokinetic profiles, while the terminal azide and alcohol groups provide orthogonal handles for covalent modification. This report details the applications of this compound in drug discovery, providing comprehensive experimental protocols and quantitative data to guide researchers in this dynamic field.
This compound is a key reagent in click chemistry, a set of biocompatible reactions known for their high efficiency and specificity.[1] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the stable ligation of molecular components.[1] The terminal hydroxyl group can be further functionalized or used as an attachment point for other molecules.[2]
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical determinant of the ADC's efficacy and safety. PEG linkers, such as this compound, are incorporated to enhance the hydrophilicity of the ADC, which can mitigate aggregation, improve stability, and prolong circulation half-life.[3][4]
The general workflow for synthesizing an ADC using this compound via click chemistry involves the functionalization of either the antibody or the cytotoxic payload with an alkyne group, and the other component with the azide group of the linker. The two components are then joined in a highly specific click reaction.
Figure 1: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an Azido-PEG6 linker via click chemistry.
Quantitative Data for PEGylated ADCs
The length of the PEG linker can significantly impact the properties of the ADC. While specific data for a PEG6 linker is often embedded within broader studies, the following table summarizes representative data for ADCs with varying PEG linker lengths to illustrate these effects.
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12/24) | Reference(s) |
| In Vitro Cytotoxicity (IC50) | Lower (more potent) | Slightly Higher | Higher (less potent) | [5] |
| In Vivo Half-life | Shorter | Increased | Significantly Increased | [5] |
| Drug-to-Antibody Ratio (DAR) | Lower achievable DAR | Higher achievable DAR | Higher achievable DAR | [6] |
| Aggregation | Higher tendency | Reduced | Significantly Reduced | [7] |
| In Vivo Efficacy | Variable | Improved | Often Improved | [5] |
Application in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The linker's length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
This compound is an ideal linker component for PROTAC synthesis due to its ability to modulate solubility and cell permeability. The click chemistry handles allow for the modular and efficient assembly of PROTAC libraries with varying linker lengths to optimize degradation activity.
Figure 2: PROTAC-mediated protein degradation pathway.
Quantitative Data for PROTACs with PEG Linkers
The length of the PEG linker is a critical parameter for optimizing PROTAC efficacy, as it dictates the geometry of the ternary complex. The following table presents a summary of how linker length can influence key PROTAC performance metrics.
| Parameter | Short PEG Linker (e.g., PEG2-4) | Medium PEG Linker (e.g., PEG6-8) | Long PEG Linker (e.g., PEG12+) | Reference(s) |
| Degradation (DC50) | Variable, often less potent | Often optimal potency | Potency may decrease | [8] |
| Max Degradation (Dmax) | May be lower | Often highest | May decrease | [8] |
| Cell Permeability | Generally higher | Balanced | May decrease | [9] |
| Metabolic Stability (t1/2) | Variable | Generally improved | May be further improved | [10] |
| Oral Bioavailability | Higher potential | May decrease with length | Lower potential | [11] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments involving this compound in the synthesis and evaluation of ADCs and PROTACs.
Protocol 1: Synthesis of an ADC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized cytotoxic drug to an azide-modified antibody. The this compound linker is first attached to the antibody.
Materials:
-
Antibody (e.g., Trastuzumab)
-
Azido-PEG6-N-hydroxysuccinimidyl (NHS) ester (synthesized from this compound)
-
Alkyne-functionalized cytotoxic payload (e.g., Alkyne-MMAE)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
EDTA
-
Purification system: Size-Exclusion Chromatography (SEC)
Procedure:
-
Antibody Modification with Azido-PEG6-Linker:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Prepare a 10 mM stock solution of Azido-PEG6-NHS ester in anhydrous DMSO.
-
Add the Azido-PEG6-NHS ester stock solution to the antibody solution at a 10-20 fold molar excess. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted linker by SEC or dialysis against PBS.
-
Characterize the azide-modified antibody to determine the linker-to-antibody ratio (LAR) using UV-Vis spectroscopy or mass spectrometry.
-
-
CuAAC Conjugation:
-
Prepare a stock solution of the alkyne-functionalized payload in DMSO.
-
In a reaction vessel, add the azide-modified antibody.
-
Add the alkyne-payload solution to the antibody solution at a 5-10 molar excess over the number of azide groups.
-
Prepare the catalyst solution by premixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the CuSO4/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Quench the reaction by adding EDTA to a final concentration of 5 mM.
-
-
Purification and Characterization:
-
Purify the ADC using SEC to remove unreacted payload, catalyst, and other small molecules.
-
Perform a buffer exchange into a suitable formulation buffer (e.g., PBS).
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using methods such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and SEC.[12]
-
Protocol 2: Synthesis of a PROTAC using this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the synthesis of a PROTAC by conjugating an azide-functionalized E3 ligase ligand with a strained alkyne-functionalized target protein ligand.
Materials:
-
E3 ligase ligand with a reactive handle (e.g., amine or hydroxyl)
-
Azido-PEG6-acid
-
Target protein ligand functionalized with a strained alkyne (e.g., DBCO or BCN)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Purification system: Preparative HPLC
Procedure:
-
Synthesis of Azide-PEG6-E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1 equivalent) and Azido-PEG6-acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting azide-functionalized E3 ligase ligand by preparative HPLC.
-
-
SPAAC Conjugation:
-
Dissolve the purified Azide-PEG6-E3 ligase ligand (1 equivalent) and the strained alkyne-functionalized target protein ligand (1.1 equivalents) in a suitable solvent (e.g., DMSO or DMF).
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 3: In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is used to determine the ability of a synthesized PROTAC to induce the degradation of a target protein in a cellular context.[5]
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
This compound is a valuable and versatile tool in the drug discovery toolbox. Its application in click chemistry facilitates the efficient and modular synthesis of complex therapeutic modalities like ADCs and PROTACs. The incorporation of the PEG6 linker favorably impacts the physicochemical properties of these molecules, leading to improved solubility, stability, and pharmacokinetic profiles. The provided protocols and data serve as a guide for researchers to harness the potential of this compound in the rational design and development of next-generation targeted therapies. Further optimization of linker length and composition for specific drug-target combinations will continue to be a key area of investigation in the quest for more effective and safer medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 86770-69-6 | BroadPharm [broadpharm.com]
- 3. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions with Azido-PEG6-alcohol
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving Azido-PEG6-alcohol, a common hydrophilic linker. Below you will find frequently asked questions, detailed troubleshooting tables, experimental protocols, and diagrams to help you overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a CuAAC reaction with this compound?
A1: Low yields in CuAAC reactions typically stem from a few critical factors. The most prevalent issue is the inactivation of the catalyst, where the active Copper(I) (Cu(I)) is oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2] Other common causes include suboptimal reaction conditions (pH, solvent, temperature), poor quality or degradation of reagents, inappropriate concentrations or ratios of reactants and catalyst, and the presence of interfering substances in the reaction mixture.[1]
Q2: How can I prevent the inactivation of my copper catalyst?
A2: The Cu(I) catalyst is essential for the reaction and is highly susceptible to oxidation.[1] To maintain its active state, you should:
-
Degas all solvents and solutions: Removing dissolved oxygen is crucial. This can be done by bubbling an inert gas like argon or nitrogen through the solutions or by using freeze-pump-thaw cycles.[1][3]
-
Use a fresh solution of reducing agent: Sodium ascorbate is the most common reducing agent used to regenerate Cu(I) from any Cu(II) that forms.[3][4][5] Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time.
-
Work under an inert atmosphere: For highly sensitive reactions, performing the entire experiment in a glovebox or under a constant stream of argon or nitrogen provides the best protection against oxygen.[1][4]
Q3: What is the role of a ligand in the CuAAC reaction, and which one should I choose?
A3: A ligand plays a dual role: it stabilizes the Cu(I) catalytic center, protecting it from oxidation and disproportionation, and it accelerates the reaction rate.[1][6][7] For aqueous or partially aqueous reactions involving PEG linkers, a water-soluble ligand is highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice due to its high water solubility and effectiveness in accelerating the reaction.[1] Using at least five equivalents of ligand relative to the copper catalyst is often recommended to protect sensitive biomolecules from reactive oxygen species that can be generated by the ascorbate reduction of oxygen.[4][5][8]
Q4: Can the PEG chain of this compound cause issues?
A4: Yes, while PEG linkers are designed to improve solubility, they can sometimes present challenges. The flexible chain may cause steric hindrance, potentially blocking the azide's access to the catalytic center, especially if the alkyne-containing molecule is also bulky.[9] Additionally, the PEG chain significantly impacts the polarity of the final product, which can complicate purification.[2] If steric hindrance is suspected, slightly increasing the reaction temperature or extending the reaction time may help.
Q5: How does the order of reagent addition impact the reaction yield?
A5: The order of addition is critical to prevent the premature precipitation of the copper catalyst. A widely recommended procedure is to first mix the copper sulfate (CuSO₄) solution with the ligand solution to allow the stabilizing complex to form.[1][5] This mixture is then added to the solution containing your this compound and alkyne substrate. The reaction is initiated by adding the sodium ascorbate solution last.[1][2][5] Adding the ascorbate before the ligand can cause the rapid reduction of Cu(II) to insoluble copper species, effectively removing the catalyst from the reaction.[5]
Q6: What are the best practices for purifying the final PEGylated product?
A6: The purification of PEGylated molecules can be challenging due to their unique solubility properties and potential for heterogeneity.[10] Common and effective methods include:
-
Size-Exclusion Chromatography (SEC): This technique is very effective at separating the larger PEGylated product from smaller unreacted starting materials and catalyst components.[11][]
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecule impurities from larger PEGylated proteins or biomolecules.[11][]
-
Reverse-Phase HPLC (RP-HPLC): This can provide high-resolution separation, especially for smaller PEGylated molecules.[2]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on charge, which can be altered by PEGylation, allowing for the separation of unreacted protein from the PEGylated product.[]
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues encountered during CuAAC reactions.
| Symptom | Potential Cause | Suggested Solution |
| No or Very Low Product Formation | Inactive Catalyst (Cu(I) oxidized to Cu(II)) | Degas all solvents and buffers thoroughly. Use a freshly prepared solution of sodium ascorbate. Consider working under an inert (N₂ or Ar) atmosphere.[1][3] |
| Poor Reagent Quality | Verify the purity and integrity of the this compound and the alkyne substrate using analytical methods like NMR or Mass Spectrometry. | |
| Incorrect Order of Reagent Addition | Pre-mix the CuSO₄ and ligand (e.g., THPTA) before adding to the azide/alkyne solution. Add the sodium ascorbate solution last to initiate the reaction.[1][2][5] | |
| Reaction Starts but Stalls | Insufficient Reducing Agent | Increase the concentration of sodium ascorbate. A 5-10 fold excess over copper is common.[13] |
| Catalyst Poisoning | Ensure starting materials and solvents are free from coordinating impurities like thiols, which can poison the copper catalyst.[4] | |
| Presence of Multiple Products / Side Reactions | Oxidative Homocoupling of Alkyne (Glaser Coupling) | Increase the concentration of the reducing agent (sodium ascorbate). Ensure the reaction is well-protected from oxygen.[1][3][4] |
| Steric Hindrance | Gently increase the reaction temperature (e.g., to 35-40 °C) or prolong the reaction time.[2][14] | |
| Difficulty in Product Isolation | PEG-related Purification Issues | Utilize purification methods suitable for PEGylated compounds, such as Size-Exclusion Chromatography (SEC), dialysis, or reverse-phase HPLC.[11][] |
| Formation of Insoluble Precipitate | This could be a sign of catalyst precipitation or product aggregation. Ensure adequate solvent is used and consider a co-solvent like DMSO or DMF to improve solubility.[3][4] |
Recommended Reaction Parameters
The following table summarizes typical starting concentrations and ratios for a CuAAC reaction. These may require optimization for your specific substrates.
| Component | Recommended Concentration / Ratio | Purpose |
| Azide (this compound) | 1.0 equivalent | Limiting Reagent |
| Alkyne | 1.0 - 1.5 equivalents | Other reactant; slight excess can drive reaction |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Catalyst Precursor |
| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents (5-50 mol%) | Stabilizes Cu(I) and accelerates reaction |
| Copper:Ligand Ratio | 1:5 | Protects biomolecules from oxidation[4][5][8] |
| Sodium Ascorbate | 0.2 - 1.0 equivalents (20-100 mol%) | Reducing Agent to maintain active Cu(I) |
| Solvent | Aqueous buffer (Phosphate, HEPES) +/- Co-solvent (DMSO, DMF, t-BuOH) | Reaction Medium |
| Temperature | Room Temperature (20-25 °C) | Standard Condition |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS |
Experimental Protocols
Protocol 1: Standard CuAAC Reaction
This protocol outlines a basic setup without extensive optimization.
-
Dissolve the alkyne-containing substrate (1.2 eq.) and this compound (1.0 eq.) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq.).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Purify as required.
Protocol 2: Optimized CuAAC Reaction for Higher Yield
This protocol incorporates best practices to minimize common failure modes.
-
Degassing: Degas all stock solutions (water/buffer, co-solvents) by sparging with argon or nitrogen for at least 20-30 minutes.
-
Prepare Stock Solutions:
-
This compound and alkyne substrate in the chosen degassed solvent system.
-
Freshly prepare a solution of sodium ascorbate (e.g., 100 mM) in degassed water.
-
Prepare a catalyst premix: In a separate vial, mix CuSO₄·5H₂O (1 eq.) and THPTA (5 eq.) in degassed water.
-
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., an argon-filled balloon), combine the azide and alkyne solutions.
-
Add the CuSO₄/THPTA catalyst premix to the stirred azide/alkyne mixture.
-
Initiation: Add the fresh sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.[1][5]
-
Seal the vessel and stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, proceed with a suitable purification method such as SEC or RP-HPLC to isolate the PEGylated product.
Visualizations
Below are diagrams illustrating the CuAAC reaction mechanism and a logical workflow for troubleshooting low yields.
Caption: A diagram illustrating the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) cycle.
Caption: A step-by-step workflow to diagnose and resolve common causes of low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic chemistry - Stubborn CuAAC reaction as derivatization for ESI-MS - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Optimizing SPAAC Reactions with Azido-PEG6-alcohol
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving Azido-PEG6-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a PEG linker, like in this compound, in a SPAAC reaction?
A1: The polyethylene glycol (PEG) linker in this compound offers several advantages. It can significantly increase reaction rates by extending the azide group away from the surface of a biomolecule, which reduces steric hindrance and improves accessibility for the cyclooctyne.[1] The presence of a PEG linker has been shown to enhance SPAAC reaction rates by an average of 31 ± 16%.[2][3][4] Additionally, PEG linkers can improve the solubility of the reactants in aqueous buffers, which is crucial for biological applications.[5]
Q2: Which cyclooctyne should I choose to react with my this compound?
A2: The choice of cyclooctyne is critical as it directly impacts the reaction kinetics.[6] Dibenzocyclooctyne (DBCO) and its derivatives generally exhibit the highest reaction rates, making them a preferred choice for applications where speed is essential.[6] Bicyclo[6.1.0]nonyne (BCN) is a smaller and less lipophilic alternative, which can be advantageous in certain contexts, though it reacts more slowly than DBCO.[6] The reactivity of cyclooctynes is primarily governed by ring strain and electronic factors.[6]
Q3: Can I perform the SPAAC reaction with this compound in common laboratory buffers like PBS?
A3: Yes, SPAAC reactions are well-suited for aqueous buffers. However, the choice of buffer can significantly impact reaction rates. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[1][2][3] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[2][3]
Q4: How does pH affect the SPAAC reaction with this compound?
A4: Generally, higher pH values tend to increase SPAAC reaction rates.[1][2][3] This effect can be buffer-dependent, with HEPES buffer showing less pH-dependence.[1] It is advisable to screen a pH range (typically 7-8.5) to find the optimal condition for your specific system, ensuring it remains compatible with your biomolecules.[5][7]
Q5: Can I monitor the progress of my SPAAC reaction in real-time?
A5: Yes, the progress of a SPAAC reaction can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Vis spectrophotometry.[6][7] For UV-Vis, you can track the decrease in absorbance of the cyclooctyne (e.g., around 309 nm for DBCO) over time to determine the reaction kinetics.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reactant Concentration | Increase the concentration of one or both reactants. A 2- to 5-fold molar excess of one reactant is often recommended.[8] |
| Suboptimal Temperature | Increase the reaction temperature. Reactions are often performed at room temperature (25°C) or 37°C.[1][9] However, ensure the thermal stability of your biomolecules.[1] | |
| Incompatible Buffer or pH | Switch to a different buffer system (e.g., from PBS to HEPES)[8] and optimize the pH, as higher pH often accelerates the reaction.[2][3] | |
| Steric Hindrance | The PEG6 linker on your azide is designed to minimize this, but if you are labeling a large, complex biomolecule, steric hindrance can still be a factor.[1] Ensure your cyclooctyne is not sterically hindered. | |
| Low Cyclooctyne Reactivity | Consider using a more reactive cyclooctyne derivative, such as DBCO, which generally has faster kinetics.[6] | |
| Non-specific Labeling or Side Reactions | Reaction with Cysteine Residues | Some cyclooctynes, like DBCO, have been reported to exhibit off-target reactions with cysteine residues. If your molecule contains free cysteines, consider using a different cyclooctyne or a capping agent for the cysteines.[1] |
| Presence of Sodium Azide | If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your this compound for the cyclooctyne, reducing the efficiency of your intended reaction.[1] Use azide-free buffers. | |
| Difficulty Purifying the Final Product | Excess Reagents | If the product is a PEGylated biomolecule, purification methods like size-exclusion chromatography, dialysis, or ultrafiltration can be effective for removing unreacted small molecules.[8][10] |
| Solubility Issues | The PEG6 linker should enhance water solubility. If you encounter solubility problems, consider adjusting the buffer composition or adding a small amount of an organic co-solvent like DMSO, though keep its concentration low (ideally <5%) to avoid denaturing biomolecules.[1][11] |
Quantitative Data Summary
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes with Benzyl Azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | ~0.6 - 1.0 | [6] |
| DIBO | ~0.3 - 0.7 | [6] |
| BCN | ~0.06 - 0.1 | [6] |
| Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used. |
Table 2: Effect of Buffer on SPAAC Reaction Rates (sulfo DBCO-amine with azides).
| Buffer (pH 7) | Rate Constant Range [M⁻¹s⁻¹] | Reference(s) |
| HEPES | 0.55–1.22 | [2][3] |
| DMEM | 0.59–0.97 | [2][3] |
| PBS | 0.32–0.85 | [2][3] |
| RPMI | 0.27–0.77 | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC of this compound with a DBCO-labeled Protein
-
Reagent Preparation:
-
SPAAC Reaction:
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the azide is typically used to drive the reaction to completion.[12]
-
Ensure the final concentration of any organic solvent (e.g., DMSO) is kept low (ideally below 5-10% v/v) to maintain protein stability.[11][12]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours.[11][12] Reaction times may need to be optimized.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or ultrafiltration.[8]
-
Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectrophotometry
-
Instrument Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at the λmax of the cyclooctyne (e.g., ~309 nm for DBCO).[1]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. Ensure the initial concentration of the DBCO reagent provides an absorbance reading within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and this compound to zero the instrument.[1]
-
-
Data Acquisition:
-
Initiate the reaction by adding the final component (e.g., the DBCO-protein) to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at the specified wavelength over time. Record data at regular intervals until the absorbance stabilizes, indicating reaction completion.[1]
-
-
Data Analysis:
-
For a pseudo-first-order reaction (where one reactant is in significant excess), plot the natural logarithm of the absorbance versus time. The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant.[1]
-
Visualizations
Caption: Experimental workflow for a typical SPAAC bioconjugation.
Caption: Troubleshooting workflow for slow SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Common side reactions and byproducts with Azido-PEG6-alcohol
Welcome to the technical support center for Azido-PEG6-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains an azide group (-N₃) on one end and a primary alcohol (-OH) on the other, connected by a six-unit polyethylene glycol (PEG) spacer.[1][2][3] Its primary applications are in bioconjugation, drug delivery, and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3] The azide group allows for "click chemistry" reactions, while the hydroxyl group can be further modified.[2] The PEG linker enhances solubility and provides spacing between conjugated molecules.[1][4]
Q2: What types of reactions can the azide group of this compound undergo?
The azide group is primarily used in two types of "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne to form a stable triazole linkage.[3][5][6] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained alkyne (e.g., DBCO or BCN).[3][5] The ring strain of the alkyne allows the reaction to proceed without the need for a catalyst, which is advantageous for in vivo applications where copper can be toxic.[5][8]
-
Staudinger Ligation: The azide group can also react with a phosphine to form an amide bond. This is a bioorthogonal reaction that can be used for ligating peptides and proteins.[9][10][11]
Q3: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it should be stored at -20°C for long-term storage (months to years) and can be kept at 0-4°C for short-term use (days to weeks).[1] It is recommended to store it under an inert gas like argon or nitrogen to prevent degradation of the azide group and oxidation of the PEG chain.[12]
Q4: How can I purify my final product after reacting this compound?
Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents. Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted small molecules from a larger PEGylated product.[13]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying and analyzing the purity of the final conjugate.
-
Precipitation: If there is a significant solubility difference between your product and impurities, precipitation by adding a non-solvent can be an effective purification step.[14]
-
Dialysis: For larger biomolecules, dialysis can be used to remove unreacted this compound and other small molecule reagents.[15]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | The CuAAC reaction requires Copper(I). Ensure your reducing agent (e.g., sodium ascorbate) is fresh and prepared just before use.[16] Degas your solvents thoroughly to remove oxygen, which can oxidize Cu(I) to the inactive Cu(II) state.[16] Consider using a copper-coordinating ligand like TBTA or THPTA to stabilize the Cu(I) oxidation state.[7] |
| Poor Reagent Quality | Verify the purity of your this compound and alkyne-containing molecule using analytical techniques like NMR or mass spectrometry. Ensure reagents have been stored correctly. |
| Suboptimal Reaction Conditions | Optimize the solvent system. A mixture of water with a co-solvent like DMSO or t-BuOH can improve the solubility of all reactants.[16] Ensure the pH of the reaction mixture is within the optimal range of 4-12.[5] |
| Steric Hindrance | If your molecules are large and bulky, steric hindrance may slow down the reaction. Try increasing the reaction temperature or prolonging the reaction time. |
Issue 2: Presence of Unexpected Byproducts
| Side Reaction/Byproduct | Cause and Identification | Prevention/Mitigation |
| Alkyne Homodimerization | Oxidative coupling of the terminal alkyne can occur in the presence of oxygen and copper. This leads to the formation of a diacetylene byproduct.[17] | Thoroughly degas all solutions before adding the copper catalyst. Work under an inert atmosphere (nitrogen or argon). Use a copper-stabilizing ligand.[16] |
| PEG Chain Degradation | The polyethylene glycol chain can undergo oxidative degradation, especially with improper handling or storage. This can lead to the formation of byproducts such as formaldehyde, acetaldehyde, and acrolein.[18] Mass spectrometry can be used to identify these smaller fragments.[19][20] | Store this compound at the recommended temperature and under an inert atmosphere.[12] Avoid prolonged exposure to light and oxidizing agents. |
| Staudinger Reduction (in Staudinger Ligation) | If the reaction conditions are not optimal, the azide can be reduced to a primary amine instead of forming the desired amide bond.[21] | Use an appropriate phosphine reagent and ensure anhydrous conditions if required by the specific protocol. |
| Unintended Azide Reactions | Azides can undergo other reactions, such as a dipolar cycloaddition with electron-deficient alkenes like maleimides, which may be present in your system.[9] | If your system contains other reactive functional groups, ensure they are protected or that the reaction conditions are selective for the desired azide-alkyne cycloaddition. |
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for CuAAC reactions. Note that these are starting points and may require optimization for your specific system.
| Parameter | Recommended Range/Value | Notes |
| This compound Purity | >95% | Purity of the starting material is crucial for high-yield reactions.[1] |
| Reactant Stoichiometry (Azide:Alkyne) | 1.1 - 1.5 : 1 | A slight excess of the azide is often used.[16] |
| Copper(II) Sulfate Concentration | 0.01 - 0.05 equivalents | The catalyst concentration should be optimized for each reaction.[7] |
| Sodium Ascorbate Concentration | 0.2 - 0.5 equivalents | A fresh solution should be used.[7] |
| Typical Reaction Time | 1 - 4 hours | Monitor reaction progress by TLC or LC-MS.[7] |
| Reported Oligonucleotide-PEG Conjugation Yield | ~86% recovery | Example of a successful conjugation with a PEG-azide.[6] |
Experimental Protocols & Workflows
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for performing a CuAAC reaction with this compound.
-
Reagent Preparation:
-
Dissolve your alkyne-containing molecule and this compound (1.1-1.5 equivalents) in a suitable solvent (e.g., a mixture of water and DMSO).
-
Prepare fresh stock solutions of:
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of your alkyne and this compound.
-
If using a ligand, add it to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[16]
-
Initiate the reaction by adding the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution.[16]
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.[7]
-
-
Work-up and Purification:
Workflow for PROTAC Synthesis and Action
The following diagram illustrates a simplified workflow for the synthesis of a PROTAC using this compound and the subsequent mechanism of action.
Caption: Workflow for PROTAC synthesis and mechanism of action.
Signaling Pathway for ADC Internalization and Payload Release
This diagram illustrates the process of an Antibody-Drug Conjugate (ADC), synthesized using a linker like this compound, entering a target cell and releasing its cytotoxic payload.
Caption: ADC internalization and payload release pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 86770-69-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. raineslab.com [raineslab.com]
Troubleshooting solubility issues of Azido-PEG6-alcohol in reaction buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Azido-PEG6-alcohol in reaction buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
This compound is a bifunctional linker molecule containing a six-unit polyethylene glycol (PEG) spacer, an azide group (-N₃) at one end, and a hydroxyl group (-OH) at the other. The PEG spacer enhances the hydrophilicity and solubility of the molecule. It is generally soluble in water and a variety of organic solvents.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored under the following conditions:
-
Long-term storage: Store in a freezer at -15°C to -40°C under a dry, inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Short-term storage: Keep in a cool, dark, and well-ventilated area.[5]
-
Protection: Protect from light and moisture, as PEG derivatives can be sensitive to oxidation.[4] It is also incompatible with strong acids, strong oxidizing agents, and heavy metal salts.[5]
Q3: How should I prepare a stock solution of this compound?
Due to its potentially viscous or low-melting solid nature, it is often easier to work with a stock solution.[6][7]
-
Recommended Solvents: Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7]
-
Procedure:
Q4: What factors can influence the solubility of this compound in my reaction buffer?
Several factors can impact the solubility of PEGylated compounds in aqueous buffers:
-
Molecular Weight: As the molecular weight of PEG increases, its aqueous solubility tends to decrease.[1][8]
-
Buffer Composition: The type and concentration of salts in the buffer can affect solubility. High salt concentrations can sometimes lead to "salting out" and precipitation of PEG compounds.
-
pH: The pH of the buffer can influence the charge state of your target molecule, which in turn can affect the overall solubility of the conjugate.
-
Temperature: While gentle warming can aid in dissolving some PEG compounds, for certain higher molecular weight PEGs, an increase in temperature can actually decrease solubility in water.[9]
-
Presence of Other Reagents: High concentrations of other molecules in the reaction mixture can reduce the overall solvency for the PEGylated linker.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in reaction buffers.
Problem 1: this compound is difficult to dissolve in the reaction buffer.
Initial Steps:
-
Visual Inspection: Confirm that the compound is not fully dissolved and that you observe particulate matter or an oily residue.
-
Concentration Check: Ensure the intended concentration is within a reasonable range. For a similar compound, Azido-PEG4-alcohol, a solubility of up to 100 mg/mL in PBS has been reported.[10] It is reasonable to expect a similar solubility for this compound.
Troubleshooting Workflow:
Caption: Workflow for dissolving this compound.
Problem 2: this compound precipitates out of the reaction buffer during the experiment.
Initial Steps:
-
Identify the Trigger: Note at what stage the precipitation occurs (e.g., after adding another reagent, change in temperature).
-
Examine Precipitate: Observe the nature of the precipitate (e.g., crystalline, amorphous, oily).
Troubleshooting Workflow:
Caption: Troubleshooting precipitation of this compound.
Data Summary
| Solvent/Buffer | Solubility | Remarks |
| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility.[3][11] |
| DMSO (Dimethyl sulfoxide) | Soluble | Recommended for preparing concentrated stock solutions.[6][7] |
| DMF (Dimethylformamide) | Soluble | An alternative to DMSO for stock solution preparation.[6][7] |
| DCM (Dichloromethane) | Soluble | |
| PBS (Phosphate-Buffered Saline) | Expected to be high | A similar compound, Azido-PEG4-alcohol, is soluble up to 100 mg/mL.[10] |
| Tris Buffer | Likely soluble | Buffer should be free of primary amines if the hydroxyl end is to be reacted. |
| HEPES Buffer | Likely soluble |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 307.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.[4][6]
-
Weigh out 30.7 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex briefly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[10]
-
Blanket the headspace of the tube with an inert gas (Nitrogen or Argon).
-
Seal the tube tightly and store at -20°C, protected from light.[6][7]
Protocol 2: General Procedure for Using this compound in an Aqueous Reaction
Materials:
-
100 mM stock solution of this compound in DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Other reaction components
Procedure:
-
Prepare your reaction mixture with all components except for the this compound stock solution in the reaction buffer.
-
With vigorous stirring or vortexing, add the desired volume of the this compound stock solution dropwise to the reaction mixture.
-
Ensure that the final concentration of DMSO in the reaction is kept to a minimum (typically <5% v/v) to avoid negative effects on biological molecules.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution remains clear, proceed with your experiment.
-
If precipitation occurs, refer to the troubleshooting guide above.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between factors that can lead to solubility issues and the recommended troubleshooting steps.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Azido-PEG-alcohol | AxisPharm [axispharm.com]
- 3. Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Azido-PEG6-alcohol Conjugation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG6-alcohol conjugation products. The information is designed to help you overcome common challenges encountered during the purification of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugation products?
A1: The primary challenges stem from the properties of the PEG linker itself. PEGylated compounds are often oils or waxy solids, which can make handling and purification difficult.[1] They can exhibit poor chromatographic behavior, such as streaking on Thin Layer Chromatography (TLC) plates and broad peaks during column chromatography.[2][3] Furthermore, the structural similarity between the desired product, unreacted starting materials, and potential side products can make separation challenging.
Q2: Which chromatographic techniques are most suitable for purifying my Azido-PEG6-conjugated small molecule?
A2: The most commonly used techniques are silica gel chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Silica Gel Chromatography: This is a standard technique for purifying organic compounds. However, the polarity of the PEG chain can lead to issues like streaking.[3] Special solvent systems are often required to achieve good separation.
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying polar and non-polar compounds.[4][5][6] It is particularly effective for separating complex mixtures and can provide high-purity products.[4][5]
Q3: How can I monitor the progress of my conjugation reaction and the purity of my fractions?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor your reaction. Staining with a potassium permanganate solution or using a modified Dragendorff stain can help visualize PEG-containing compounds, which may not be UV-active.[2] For a more detailed analysis of purity, analytical RP-HPLC and mass spectrometry (MS) are recommended.[5][7]
Q4: Are there any non-chromatographic methods for purifying PEGylated compounds?
A4: Yes, for larger molecules, methods like dialysis and size exclusion chromatography (SEC) are common.[8][9] For smaller molecules, precipitation and filtration techniques can sometimes be employed. For instance, a method involving the complexation of PEGs with magnesium chloride to form a solid has been reported, which facilitates purification by filtration.[1] Another approach for purifying "clicked" small-molecule DNA oligonucleotides is the use of molecular weight cut-off (MWCO) centrifugation to remove excess small molecules and catalysts.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on TLC plate. | The PEG chain is highly polar and interacts strongly with the silica gel. | Use a more polar mobile phase. Consider using a solvent system like chloroform/methanol or dichloromethane/methanol.[3] Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape. |
| Poor separation between product and starting material on a silica gel column. | The polarity difference between your product and the unreacted this compound or your small molecule is insufficient. | Try a different solvent system. A slow gradient of a more polar solvent may improve resolution.[3] Consider using a different stationary phase, such as C18-functionalized silica gel (reverse-phase chromatography).[10] |
| Product co-elutes with impurities during RP-HPLC. | The column and mobile phase are not optimized for your specific compound. | Use a wide-pore HPLC column (e.g., 300 Å), which is better suited for larger, PEGylated molecules.[5] Optimize the mobile phase gradient. Adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape and resolution, especially for peptides and other charged molecules.[5] |
| Low recovery of the product after purification. | The product may be sticking to the purification media (e.g., silica gel or HPLC column). The compound may be unstable under the purification conditions. | For silica gel chromatography, ensure the solvent is polar enough to elute the compound completely. For RP-HPLC, check the pH of the mobile phase and consider using a different column chemistry.[11] Perform purification at a lower temperature if stability is a concern. |
| The purified product is an oil and difficult to handle. | This is a common characteristic of PEGylated compounds.[1] | If possible, try to crystallize the product from a suitable solvent system. Alternatively, precipitating the product by adding a non-solvent can yield a solid. The complexation with MgCl2 to form a solid is another potential strategy.[1] |
Experimental Protocols
General Protocol for Silica Gel Chromatography Purification
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a strong solvent like dichloromethane (DCM).
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
Recommended starting solvent systems: Dichloromethane/Methanol, Chloroform/Methanol, or Ethyl Acetate/Hexanes with a gradual increase in the more polar solvent.[3] For basic compounds, consider adding 0.1-1% triethylamine to the mobile phase. For acidic compounds, 0.1-1% acetic acid can be beneficial.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Reverse-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude product in the mobile phase, preferably the initial aqueous phase, or a compatible solvent like DMSO. Filter the sample through a 0.22 µm filter before injection.
-
Column and Mobile Phase:
-
Column: A C18 reverse-phase column is commonly used. For PEGylated molecules, a wide-pore column (e.g., 300 Å) is often advantageous.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Elution Gradient:
-
Start with a high percentage of Mobile Phase A (e.g., 95%).
-
Run a linear gradient to increase the percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Hold at a high percentage of B to elute any remaining hydrophobic compounds.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Fraction Collection: Collect fractions corresponding to the peak of your desired product.
-
Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical RP-HPLC and/or MS. Combine the pure fractions and lyophilize or evaporate the solvent to obtain the final product.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Silica Gel Chromatography | Adsorption | High capacity, low cost. | Can have poor resolution for PEGylated compounds, potential for product streaking.[3] | Initial cleanup of large-scale reactions, separation of compounds with significant polarity differences. |
| Reverse-Phase HPLC | Partitioning | High resolution, excellent for purity assessment.[5] | Lower capacity than flash chromatography, requires specialized equipment, can be expensive. | High-purity final products, separation of closely related compounds. |
| Size Exclusion Chromatography (SEC) | Size-based separation | Good for removing small molecule impurities from large conjugates.[8][9] | Not effective for separating molecules of similar size.[9] | Purifying large biomolecule conjugates from unreacted small molecules. |
| Precipitation/Crystallization | Solubility | Simple, can be effective for obtaining a solid product. | May not be effective for all compounds, potential for co-precipitation of impurities. | Isolating the final product in a solid form. |
Visualizations
References
- 1. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azido-PEG6-NHS ester, 2055014-64-5 | BroadPharm [broadpharm.com]
- 3. reddit.com [reddit.com]
- 4. pharmtech.com [pharmtech.com]
- 5. hplc.eu [hplc.eu]
- 6. ualberta.ca [ualberta.ca]
- 7. enovatia.com [enovatia.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Technical Support Center: Optimizing CuAAC Reactions with Azido-PEG6-alcohol
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the use of Azido-PEG6-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low or no yield in my CuAAC reaction with this compound?
A1: The most frequent cause of low or no product yield is the inactivation of the copper(I) catalyst. The catalytically active species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen in the reaction mixture. To mitigate this, it is crucial to use a sufficient amount of a reducing agent, such as sodium ascorbate, and to work with degassed solvents. Additionally, the choice of a stabilizing ligand is critical to protect the Cu(I) from oxidation and precipitation.[1]
Q2: How do I choose the right copper ligand for my CuAAC reaction with a PEGylated azide?
A2: The selection of the copper ligand is critical for reaction efficiency. For reactions in aqueous or partially aqueous systems, which are common for PEGylated substrates, water-soluble ligands are highly recommended. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice due to its high water solubility and ability to stabilize the Cu(I) catalyst effectively in these environments.[2][3] TBTA (Tris(benzyltriazolylmethyl)amine), while also a potent ligand, has poor water solubility and is better suited for reactions in organic solvents or aqueous-organic mixtures with a higher organic content.[2][3] More recent ligands like BTTAA and BTTES have shown even faster kinetics than THPTA and TBTA in some systems and are also suitable for aqueous reactions.[4]
Q3: Can the PEG chain of this compound cause steric hindrance and affect the reaction?
A3: Yes, the polyethylene glycol (PEG) chain can introduce steric hindrance, which may affect the reaction kinetics. While a PEG6 chain is relatively short, in sterically demanding systems, it can influence the accessibility of the azide group to the catalytic copper complex and the alkyne. Using a ligand that accelerates the reaction can help overcome minor steric hindrance. For larger PEG chains, the impact of steric hindrance can be more pronounced, potentially requiring longer reaction times or optimization of the linker design.[5][6][7][8]
Q4: What is the optimal order of adding reagents to the reaction mixture?
A4: The order of reagent addition can significantly impact the outcome. A generally recommended procedure is to first premix the copper(II) salt (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA) to allow for the formation of the copper-ligand complex. This premix is then added to the solution containing your this compound and the alkyne substrate. The reaction is initiated by the addition of the reducing agent (e.g., sodium ascorbate).[1] Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble and inactive copper species.[1]
Q5: How can I purify my PEGylated product after the CuAAC reaction?
A5: Purification of PEGylated products typically involves removing unreacted starting materials, the copper catalyst, and the ligand. Size-exclusion chromatography (SEC) is a common and effective method for separating the higher molecular weight PEGylated product from smaller molecules.[] Ion-exchange chromatography (IEX) can also be used, as the PEG chain can alter the surface charge of the molecule.[] For protein and peptide conjugations, dialysis or tangential flow filtration can be employed to remove small molecule impurities.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Cu(I) catalyst: Oxidation of Cu(I) to Cu(II). | - Use freshly prepared and degassed solvents. - Ensure a sufficient excess of sodium ascorbate (typically 5-10 mol%). - Work under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. - Use a stabilizing ligand like THPTA or TBTA.[1] |
| Poor reagent quality: Degradation of azide or alkyne. | - Use high-purity reagents. - Store azide-containing compounds appropriately, protected from light and heat. | |
| Suboptimal pH: The reaction rate can be pH-dependent. | - The CuAAC reaction is generally robust across a wide pH range (4-12).[6] However, for bioconjugations, a pH between 6.5 and 8.0 is often optimal. | |
| Side Product Formation | Oxidative homocoupling of the alkyne (Glaser coupling): This is a common side reaction promoted by Cu(II) and oxygen. | - Minimize exposure to oxygen. - Use an adequate amount of reducing agent and a stabilizing ligand. |
| Degradation of sensitive substrates: Reactive oxygen species (ROS) generated during the reaction can damage biomolecules. | - Use a higher concentration of the stabilizing ligand (e.g., a 5:1 ligand to copper ratio) as it can also act as a sacrificial reductant.[13] - Minimize reaction time by using a more efficient ligand. | |
| Reaction Stalls or is Sluggish | Steric hindrance: The PEG chain or bulky substituents on the alkyne may hinder the reaction. | - Increase the reaction time. - Gently heat the reaction (e.g., to 37-50 °C), if the substrates are stable. - Use a more accelerating ligand like BTTAA or BTTES.[4] |
| Poor solubility of reagents: One or more components may not be fully dissolved. | - For aqueous reactions with hydrophobic alkynes, consider adding a co-solvent such as DMSO or t-BuOH (typically 5-20% v/v). - Ensure the chosen ligand is soluble in the reaction medium (e.g., THPTA for aqueous solutions).[2][3] | |
| Difficulty in Product Purification | Complex reaction mixture: Presence of unreacted starting materials, catalyst, and byproducts. | - Optimize the reaction to go to completion to simplify the purification process. - Choose a purification method appropriate for the size and properties of your product (e.g., SEC, IEX, or dialysis).[][10][11][12] |
| Copper contamination in the final product: Residual copper can be toxic or interfere with downstream applications. | - After the reaction, add a copper-chelating agent like EDTA and then purify the product. - Use a purification method that effectively removes metal ions. |
Quantitative Data on Ligand Efficiency
| Ligand | Relative Reactivity | Key Characteristics | Recommended For |
| BTTAA | Very High | Excellent water solubility and highest reported acceleration.[4] | Bioconjugations in aqueous buffers where high speed and biocompatibility are critical. |
| BTTES | High | Good water solubility and fast reaction kinetics.[4] | Similar applications to BTTAA, providing a good balance of speed and solubility. |
| THPTA | Moderate to High | Excellent water solubility, good catalyst stabilization.[2][3][4] | A versatile and reliable ligand for a wide range of aqueous CuAAC reactions. |
| TBTA | Moderate | Poor water solubility, effective in organic solvents.[2][3][4] | Reactions in organic solvents or aqueous-organic mixtures with high organic content. |
Relative reactivity is based on the findings of a comparative study using a fluorogenic assay with propargyl alcohol and 3-azido-7-hydroxycoumarin.[4]
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol provides a starting point for the reaction. Optimization of concentrations and reaction time may be necessary depending on the specific alkyne substrate.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Copper Ligand (e.g., THPTA for aqueous reactions, TBTA for organic)
-
Sodium Ascorbate
-
Degassed reaction buffer (e.g., phosphate buffer, pH 7.4 for aqueous reactions) or degassed organic solvent (e.g., DMF, DMSO, or THF/water mixture)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in the chosen reaction solvent.
-
Alkyne: Prepare a 10 mM stock solution in the chosen reaction solvent.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water freshly before each use.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the following in the specified order:
-
100 µL of 10 mM this compound (final concentration: 1 mM)
-
120 µL of 10 mM Alkyne (final concentration: 1.2 mM, 1.2 equivalents)
-
Solvent to bring the volume to ~950 µL.
-
-
Prepare the Catalyst Premix: In a separate tube, mix 10 µL of 100 mM CuSO₄ and 50 µL of 100 mM THPTA (for a 1:5 copper to ligand ratio). Let it stand for 2 minutes.
-
Add the 60 µL of the catalyst premix to the reaction tube. The final copper concentration will be 0.1 mM.
-
Initiate the Reaction: Add 10 µL of 1 M sodium ascorbate to the reaction mixture (final concentration: 10 mM).
-
Vortex the reaction mixture gently.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR). Reaction times can vary from 30 minutes to several hours depending on the substrates and ligand.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove the catalyst and unreacted starting materials.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pushing the limits of copper mediated azide–alkyne cycloaddition (CuAAC) to conjugate polymeric chains to cyclic peptides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 11. path.web.ua.pt [path.web.ua.pt]
- 12. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation of proteins during labeling with Azido-PEG6-alcohol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during labeling with Azido-PEG6-alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling with this compound that may lead to aggregation.
Issue 1: Visible precipitation or turbidity in the reaction mixture.
Question: I observed visible precipitation/turbidity in my protein solution after adding this compound. What is the cause and how can I solve it?
Answer: Visible precipitation is a clear sign of significant protein aggregation. This can be caused by several factors related to the labeling conditions. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for protein aggregation during labeling.
Detailed Recommendations
| Parameter | Recommendation | Rationale |
| Reagent Solubility | Dissolve this compound in a small amount of an organic co-solvent like DMSO or DMF before adding it to the aqueous protein solution.[1] | Direct addition of the solid reagent to the buffer can cause it to precipitate, leading to localized high concentrations and aggregation.[1] |
| Molar Ratio | Reduce the molar excess of this compound to the protein. Start with a lower ratio (e.g., 3:1 to 5:1) and titrate up as needed. | Over-labeling can alter the protein's surface properties, leading to increased hydrophobicity and aggregation.[1] |
| Buffer pH | Maintain a buffer pH between 7.2 and 8.5 for efficient labeling of primary amines.[1] For pH-sensitive proteins, a pH closer to 7.4 may be necessary. | While the reaction is more efficient at slightly alkaline pH, some proteins may lose stability and aggregate at higher pH values.[1] |
| Ionic Strength | If your protein is prone to aggregation at low salt concentrations, consider increasing the ionic strength (e.g., by adding 150 mM NaCl).[2] | Appropriate salt concentrations can help to screen electrostatic interactions that may lead to aggregation.[2] |
| Protein Concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[2] | Lower concentrations reduce the probability of intermolecular interactions that can result in aggregation.[1] |
| Temperature | Conduct the labeling reaction at a lower temperature, such as 4°C, for a longer period.[2][1] | Lower temperatures can slow down the kinetics of aggregation.[3] |
| Stabilizing Additives | Incorporate stabilizing excipients into the reaction buffer. | These additives can improve protein solubility and prevent aggregation.[2][1] |
Common Stabilizing Additives
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure.[3] |
| L-Arginine | 50-100 mM | Suppresses aggregation by binding to hydrophobic patches on the protein surface.[1][3] |
| Sucrose | 0.25-1 M | An osmolyte that favors the native protein conformation.[3] |
| Non-ionic detergents (e.g., Tween-20) | 0.01-0.1% | Can help to solubilize proteins and prevent aggregation.[1][4] |
Issue 2: No visible precipitation, but subsequent analysis shows soluble aggregates.
Question: My labeled protein solution is clear, but size exclusion chromatography (SEC) and dynamic light scattering (DLS) show the presence of soluble aggregates. How can I prevent this?
Answer: The formation of soluble aggregates indicates a more subtle destabilization of your protein. The troubleshooting steps are similar to those for visible precipitation but require more sensitive analytical monitoring.
Analytical Workflow
Caption: Workflow for optimizing labeling to prevent soluble aggregates.
Key Optimization Strategies
-
Refine Buffer Composition: Systematically screen different buffer components, pH values, and stabilizing additives to find a formulation that maintains the protein in its monomeric state.[2]
-
Optimize Labeling Stoichiometry: Carefully titrate the molar ratio of this compound to the protein to find the highest degree of labeling that can be achieved without inducing aggregation.[2]
-
Purification of Labeled Protein: Immediately after the labeling reaction, purify the conjugate using a method like size exclusion chromatography (SEC) to remove any aggregates that may have formed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
A1: this compound is a chemical linker containing three key components:
-
An azide group (-N3) , which is a bio-orthogonal handle used for "click chemistry" reactions.[5][6] It can specifically react with molecules containing alkyne or cyclooctyne groups.[5][7]
-
A polyethylene glycol (PEG) spacer with six ethylene glycol units. The PEG spacer is hydrophilic and flexible, which can help to improve the solubility and reduce the immunogenicity of the resulting protein conjugate.[8][9]
-
A primary alcohol (-OH) group. This group is not reactive towards proteins under typical labeling conditions. To make it reactive towards amines on a protein, the alcohol must first be activated, for example, by converting it into an N-hydroxysuccinimidyl (NHS) ester. If you are using a pre-activated Azido-PEG6-NHS ester, it will react with primary amines (the epsilon-amine of lysine residues and the N-terminus) on the protein surface to form stable amide bonds.[10][11]
Q2: Can the PEG chain in this compound itself cause aggregation?
A2: While PEG is generally used to increase solubility, in some rare cases, the addition of multiple PEG chains can alter the protein's hydrodynamic radius and surface properties in a way that might lead to aggregation, especially if the protein is already marginally stable. However, aggregation is more commonly caused by other factors in the labeling reaction.
Q3: What is the ideal protein concentration for labeling?
A3: There is no single ideal concentration as it is protein-dependent. However, a higher protein concentration generally increases the risk of aggregation.[2] It is recommended to start with a lower concentration (e.g., 1-2 mg/mL) and monitor for aggregation.[2] If a high final concentration of the labeled protein is required, it is advisable to include stabilizing additives in the buffer.[4]
Q4: How can I monitor protein aggregation during an experiment?
A4: Aggregation can be monitored using several techniques:
-
Visual Inspection: Look for turbidity, cloudiness, or visible precipitates in the solution.[1]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregation.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of soluble aggregates and determining the size distribution of particles in the solution.[2]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.[2]
Experimental Protocol: Labeling a Protein with Azido-PEG6-NHS Ester
This protocol provides a general procedure for labeling a protein with a pre-activated Azido-PEG6-NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.
-
Azido-PEG6-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
-
Reagent Preparation:
-
Allow the vial of Azido-PEG6-NHS ester to warm to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of the Azido-PEG6-NHS ester in anhydrous DMSO or DMF. This should be done immediately before use as NHS esters are moisture-sensitive.
-
-
Labeling Reaction:
-
Calculate the volume of the 10 mM Azido-PEG6-NHS ester stock solution needed to achieve the desired molar excess over the protein (e.g., start with a 10-fold molar excess).
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[11]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and quenching buffer components by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization and Storage:
-
Determine the final concentration of the labeled protein using a protein assay (e.g., BCA or Bradford).
-
Assess the degree of labeling and check for aggregation using techniques like SEC, DLS, and/or mass spectrometry.
-
Store the labeled protein under conditions optimal for the unlabeled protein, typically at -20°C or -80°C, potentially with a cryoprotectant like glycerol.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Azido-PEG6-alcohol Click Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of Azido-PEG6-alcohol click reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of an this compound click reaction?
The progress of an this compound click reaction can be monitored using several analytical techniques. The most common methods include Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the available equipment, the scale of the reaction, and the required level of detail.
Q2: How do I use Thin Layer Chromatography (TLC) to monitor my reaction?
TLC is a quick and straightforward method to qualitatively monitor the progress of a reaction.[1][2] By spotting the reaction mixture on a TLC plate at different time points, you can visualize the consumption of the starting materials (this compound and the alkyne) and the formation of the triazole product.[2] The starting materials and the product will have different retention factors (Rf values), allowing you to track the reaction's progress. Visualization can be achieved using UV light or by staining the plate.[1][3]
Q3: Can I use NMR spectroscopy for real-time reaction monitoring?
Yes, NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time.[4][5][6] By taking aliquots from the reaction mixture at various intervals and recording their ¹H NMR or ¹³C NMR spectra, you can observe the disappearance of signals corresponding to the azide and alkyne starting materials and the appearance of new signals from the triazole product. This method is quantitative and provides detailed structural information.
Q4: What should I look for in a Mass Spectrometry (MS) analysis?
Mass spectrometry is highly sensitive and can be used to detect the formation of the desired product even at low concentrations.[7][8][9] By analyzing a small sample of the reaction mixture, you can identify the molecular weight of the triazole product, confirming its formation. This technique is particularly useful for identifying potential side products and impurities.[7]
Q5: When is High-Performance Liquid Chromatography (HPLC) the preferred method?
HPLC is ideal for quantitatively monitoring the reaction progress and purity of the product.[10] It separates the components of the reaction mixture, allowing for the quantification of both reactants and products over time. This method is especially useful for optimizing reaction conditions and for quality control of the final product.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive copper catalyst (oxidized to Cu(II)) | Degas solvents to remove oxygen, use a fresh solution of the reducing agent (e.g., sodium ascorbate), and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] |
| Low reaction temperature | Gently warm the reaction mixture (e.g., to 30-40 °C) to increase the reaction rate. | |
| Poor quality of reagents | Ensure the purity and integrity of your this compound, alkyne, and catalyst. | |
| Multiple spots on TLC/LC-MS | Alkyne homocoupling (Glaser coupling) | Ensure an adequate amount of reducing agent is present and minimize exposure to oxygen.[11] |
| Side reactions with other functional groups | Protect sensitive functional groups on your molecules before performing the click reaction. | |
| Product is formed but difficult to isolate | PEG-related purification challenges | For PEGylated products, purification can be challenging due to their solubility properties. Consider using reverse-phase HPLC, precipitation in a non-polar solvent (e.g., diethyl ether or hexane), or dialysis for purification.[11] |
| Broad or overlapping peaks in NMR | Sample inhomogeneity | Ensure your sample is well-mixed and consider using a deuterated solvent that fully dissolves all components.[5] |
Experimental Protocols
Thin Layer Chromatography (TLC)
-
Plate Preparation : Use silica gel 60 F254 plates.
-
Spotting : At different time points (e.g., 0, 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture and spot it on the TLC plate. Also, spot the starting materials (this compound and the alkyne) as references.
-
Elution : Develop the plate using a suitable solvent system (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane).
-
Visualization : Visualize the spots under UV light (254 nm).[1][3] The formation of a new spot with a different Rf value from the starting materials indicates product formation.
¹H NMR Spectroscopy
-
Sample Preparation : At each time point, take an aliquot of the reaction mixture, evaporate the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition : Acquire the ¹H NMR spectrum.
-
Analysis : Monitor the disappearance of the characteristic proton signals of the starting materials and the appearance of new signals for the triazole product. For example, the protons adjacent to the azide in this compound will shift upon triazole formation. A new singlet for the triazole proton will also appear.
Mass Spectrometry (ESI-MS)
-
Sample Preparation : Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis : Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Data Interpretation : Look for the molecular ion peak corresponding to the calculated mass of the expected triazole product.
High-Performance Liquid Chromatography (HPLC)
-
Method Development : Develop a suitable HPLC method (e.g., reverse-phase HPLC with a C18 column) that can separate the starting materials from the product. A gradient of water and acetonitrile with a small amount of trifluoroacetic acid is a common mobile phase.
-
Sample Analysis : At various time points, inject a small volume of the reaction mixture into the HPLC system.
-
Quantification : Monitor the decrease in the peak areas of the reactants and the increase in the peak area of the product to determine the reaction kinetics and conversion.
Visualizations
References
- 1. Interplay of morphology and particle size in CuBDC MOFs governing catalytic selectivity for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles and 2-substituted quinazolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Effect of pH and buffer on the stability of Azido-PEG6-alcohol reactions
Welcome to the Technical Support Center for Azido-PEG6-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of pH and buffer on the stability and reactivity of this compound in common bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
This compound is a stable compound for short-term storage at 0-4°C and for long-term storage at -20°C in a dry, dark environment.[1] For reactions in aqueous solutions, the azide group is generally stable and does not readily degrade under neutral or slightly basic conditions.[2][3] The PEG backbone, consisting of ether linkages, is also highly stable and not prone to hydrolysis under typical bioconjugation conditions.
Q2: How does pH affect the stability of the azide functional group in this compound?
The azide functional group is stable over a wide pH range, particularly in the neutral to basic region (pH 7-10) commonly used for bioconjugation. However, acidic conditions should be avoided. In acidic solutions, the azide can be protonated to form hydrazoic acid (HN₃), which is volatile and potentially explosive.[4] It is recommended to work at a pH above 6.5 to ensure the stability and safety of the azide compound. For preservative purposes using sodium azide, it is suggested to dissolve it in alkaline water with a pH > 9.
Q3: Which buffers are recommended for reactions involving this compound, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
For CuAAC reactions, non-coordinating buffers are highly recommended to avoid interference with the copper catalyst.[5][6]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and carbonate buffers are compatible choices for CuAAC reactions, typically within a pH range of 6.5 to 8.0.[1][6][7]
-
Buffers to Avoid: Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine should be avoided as they can chelate the copper(I) catalyst, thereby inhibiting the reaction.[5][6]
Q4: What is the optimal pH for a CuAAC reaction using this compound?
The optimal pH for CuAAC reactions is generally in the range of 7.0 to 7.5.[1] While the reaction can proceed over a broader pH range (4-12), this narrower range provides a good balance between reaction efficiency and the stability of biomolecules.[8] For specific applications, such as selective N-terminal functionalization, a lower pH of around 6.3 may be ideal.[8]
Q5: Can the alcohol group of this compound be affected by pH or buffer components?
The terminal alcohol group is generally stable and unreactive under the pH and buffer conditions used for azide-alkyne cycloaddition reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on problems related to pH and buffer selection.
| Symptom | Potential Cause | Suggested Solution |
| Low or no product yield in CuAAC reaction | Inappropriate buffer selection: Use of amine-containing buffers (e.g., Tris, glycine) that chelate the copper catalyst. | Switch to a non-coordinating buffer such as PBS or HEPES within the recommended pH range of 6.5-8.0.[5][6] |
| Incorrect pH of the reaction mixture: The pH is too low or too high, affecting catalyst activity or stability of reactants. | Adjust the pH of the reaction mixture to the optimal range of 7.0-7.5 using a compatible buffer.[1] | |
| Oxidation of the Cu(I) catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by dissolved oxygen. | Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate). Degas the buffer solution prior to use. Consider using a copper-chelating ligand to protect the Cu(I) catalyst.[9] | |
| Degradation of reagents: The this compound or the alkyne-containing molecule may have degraded due to improper storage or handling. | Ensure that all reagents are stored under the recommended conditions (dry, dark, at -20°C for long-term).[1] Use fresh reagents whenever possible. | |
| Precipitation observed in the reaction mixture | Insolubility of copper-phosphate complexes: This can occur if the copper catalyst is added directly to a phosphate buffer without a ligand. | Pre-mix the copper source with a suitable ligand before adding it to the phosphate-based buffer. This will help to keep the copper complex soluble.[5] |
| Inconsistent reaction rates | Variability in buffer preparation: Minor differences in pH or buffer concentration between experiments can lead to inconsistent results. | Prepare buffers carefully and consistently. Verify the pH of the final reaction mixture before initiating the reaction. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the conjugation of this compound to an alkyne-containing molecule.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound in a compatible solvent.
-
Prepare the following aqueous solutions:
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
A suitable copper-chelating ligand (e.g., THPTA) is recommended.
-
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-containing molecule and this compound in a compatible buffer (e.g., PBS or HEPES at pH 7.4).
-
Add the copper-chelating ligand solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS or HPLC).
-
-
Purification:
-
Purify the resulting conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove excess reagents and the catalyst.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of the Reaction pH on Properties of Lead(II) Azide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: The Efficiency of Azido-PEG6-alcohol Versus Other Common PEG Linkers in Bioconjugation
In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and functionality of the final conjugate. Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic properties of therapeutic molecules. This guide provides a detailed comparison of Azido-PEG6-alcohol with other commonly used PEG linkers of the same length, focusing on their efficiency in bioconjugation reactions. This objective analysis, supported by representative experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals to make informed decisions in their bioconjugation strategies.
Executive Summary
This compound, utilizing bioorthogonal click chemistry, offers a highly specific and efficient method for bioconjugation, resulting in a stable triazole linkage. This approach provides excellent control over the stoichiometry of the conjugation. In comparison, Maleimide-PEG6-alcohol provides a highly selective method for targeting thiol groups, forming a stable thioether bond, though the stability can be a concern under certain physiological conditions. NHS-ester-PEG6-alcohol is a widely used linker for targeting primary amines, forming a very stable amide bond, but it can result in a heterogeneous mixture of conjugates due to the presence of multiple amine groups on the surface of most proteins.
Quantitative Comparison of PEG Linker Efficiency
The following table summarizes the key performance indicators for this compound, Maleimide-PEG6-alcohol, and NHS-ester-PEG6-alcohol in a typical protein conjugation reaction. The data presented are representative values compiled from various sources to illustrate the expected performance under optimized conditions.
| Feature | This compound (via CuAAC Click Chemistry) | Maleimide-PEG6-alcohol | NHS-ester-PEG6-alcohol |
| Target Functional Group | Alkyne | Thiol (Sulfhydryl) | Primary Amine |
| Resulting Linkage | 1,2,3-Triazole | Thioether | Amide |
| Reaction pH | 4.0 - 9.0 | 6.5 - 7.5 | 7.0 - 9.0 |
| Typical Reaction Time | 1 - 4 hours | 2 - 4 hours | 1 - 4 hours |
| Typical Conjugation Yield | > 95% | > 90% | 70 - 90% |
| Linkage Stability | Highly Stable | Moderately Stable (prone to retro-Michael addition and thiol exchange) | Highly Stable |
| Specificity | High (Bioorthogonal) | High (Specific to thiols) | Moderate (Targets multiple lysines and N-terminus) |
| Stoichiometric Control | Excellent | Good | Fair to Poor |
Experimental Protocols
To provide a framework for a direct comparison of these linkers, detailed experimental protocols for conjugation to a model protein (e.g., Bovine Serum Albumin, BSA) and subsequent analysis are provided below.
Protein Preparation
A stock solution of the model protein (e.g., BSA) is prepared at a concentration of 10 mg/mL in an appropriate buffer.
-
For this compound (Click Chemistry): The protein needs to be functionalized with an alkyne group. This can be achieved by reacting the protein with an alkyne-NHS ester.
-
For Maleimide-PEG6-alcohol: If the protein does not have a free thiol group, it can be introduced by reducing existing disulfide bonds with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), or by reacting lysine residues with a thiol-introducing reagent like Traut's reagent (2-iminothiolane).
-
For NHS-ester-PEG6-alcohol: The protein can be used directly as it naturally contains primary amines (lysine residues and the N-terminus).
Conjugation Reactions
-
Prepare Alkyne-modified Protein: React the protein with a 10-fold molar excess of an alkyne-NHS ester in phosphate-buffered saline (PBS) at pH 7.4 for 1 hour at room temperature. Remove excess alkyne reagent using a desalting column.
-
Prepare Reagents:
-
This compound: 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO4): 50 mM in water.
-
Sodium Ascorbate: 50 mM in water (prepare fresh).
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand: 10 mM in DMSO.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1 mg/mL), this compound (20-fold molar excess), TBTA (final concentration 0.1 mM), and CuSO4 (final concentration 1 mM).
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 1 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
-
Prepare Thiolated Protein: If necessary, reduce the protein's disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with a degassed buffer (e.g., PBS, pH 7.2).
-
Prepare Reagents:
-
Maleimide-PEG6-alcohol: 10 mM stock solution in DMSO.
-
-
Reaction Mixture: Add a 10- to 20-fold molar excess of the Maleimide-PEG6-alcohol stock solution to the thiolated protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Quenching: Quench the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to consume unreacted maleimide groups.
-
Purification: Purify the conjugate using a desalting column or size-exclusion chromatography.
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer with a pH of 7.0-9.0 (e.g., PBS or borate buffer).
-
Prepare Reagents:
-
NHS-ester-PEG6-alcohol: 10 mM stock solution in anhydrous DMSO or DMF (prepare fresh).
-
-
Reaction Mixture: Add a 10- to 50-fold molar excess of the NHS-ester-PEG6-alcohol stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Purify the conjugate using a desalting column or size-exclusion chromatography.
Analysis of Conjugation Efficiency
The efficiency of each conjugation reaction can be determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Column: A size-exclusion (SEC) or reversed-phase (RP) C4 column is suitable for protein analysis.
-
Mobile Phase (SEC): Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.
-
Mobile Phase (RP-HPLC): A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Inject the purified conjugate onto the HPLC system.
-
Monitor the chromatogram for the appearance of a new peak corresponding to the PEGylated protein, which will have a different retention time than the unconjugated protein.
-
Calculate the conjugation efficiency by integrating the peak areas of the conjugated and unconjugated protein.
-
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C4 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Acquire data in positive ion mode over a mass range appropriate for the protein and its conjugates.
-
Procedure:
-
Inject the purified conjugate into the LC-MS system.
-
Deconvolute the resulting mass spectra to determine the mass of the unconjugated protein and the different PEGylated species.
-
The number of attached PEG linkers can be determined from the mass shift. The relative abundance of each species can be used to calculate the average degree of PEGylation and the distribution of products.
-
Visualizing the Workflows and Linkages
To better illustrate the processes and chemical bonds involved, the following diagrams have been generated using Graphviz.
Caption: Reaction schemes for different PEG linkers.
Caption: General experimental workflow for bioconjugation.
Conclusion
The choice between this compound, Maleimide-PEG6-alcohol, and NHS-ester-PEG6-alcohol is highly dependent on the specific application and the desired characteristics of the final bioconjugate.
-
This compound is the superior choice for applications requiring high specificity, controlled stoichiometry, and a highly stable linkage. The bioorthogonality of the click chemistry reaction minimizes side reactions and leads to a more homogeneous product.
-
Maleimide-PEG6-alcohol is ideal for site-specific conjugation to cysteine residues, offering high selectivity. However, the potential for instability of the thioether bond should be considered for in vivo applications.
-
NHS-ester-PEG6-alcohol remains a robust and widely used option for general protein PEGylation due to the abundance of primary amines. While the reaction is efficient and the resulting amide bond is very stable, it typically results in a heterogeneous mixture of products, which may be a drawback for applications requiring a well-defined conjugate.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate PEG linker to achieve their desired bioconjugation outcomes.
A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG6-alcohol vs. NHS-ester PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and specificity of a bioconjugate. This guide provides an objective comparison between two popular classes of polyethylene glycol (PEG) linkers for protein conjugation: those activated with an N-hydroxysuccinimide (NHS) ester and those featuring a terminal azide group, exemplified by Azido-PEG6-alcohol. We will delve into their respective reaction mechanisms, performance metrics, and provide detailed experimental protocols to inform your selection process.
At its core, the choice between these linkers hinges on the desired balance between reaction simplicity, site-specificity, and the stability of the final conjugate. NHS-ester PEG linkers offer a straightforward approach by targeting readily available primary amines on the protein surface. In contrast, this compound, in conjunction with "click chemistry," provides a more controlled and bioorthogonal method, leading to a highly stable linkage.
At a Glance: Key Differences and Applications
| Feature | This compound | NHS-ester PEG Linkers |
| Target Functional Group | Terminal Alkyne (via prior protein modification) | Primary Amines (e.g., Lysine residues, N-terminus) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Resulting Linkage | 1,2,3-Triazole | Amide Bond |
| Selectivity | High (Bioorthogonal) | Moderate (Multiple lysine residues can react) |
| Reaction pH | 4.0 - 9.0 (CuAAC) | 7.0 - 9.0 |
| Key Advantage | Site-specificity and highly stable linkage. | Simplicity and no need for prior protein modification. |
| Common Applications | Site-specific antibody-drug conjugates (ADCs), PROTACs, fluorescent labeling. | General protein PEGylation, ADC development. |
Performance Comparison: A Deeper Dive
The decision to use an this compound or an NHS-ester PEG linker is often dictated by the specific requirements of the final bioconjugate. While direct head-to-head quantitative data for every application is not always available, the underlying chemistries provide a strong basis for comparison.
Conjugation Efficiency and Yield:
Both NHS-ester chemistry and copper-catalyzed "click" chemistry can achieve high conjugation yields, often exceeding 90% under optimized conditions.[1] However, the overall efficiency of the this compound approach must also consider the efficiency of the initial step of introducing an alkyne handle onto the protein. NHS-ester reactions are generally rapid, often completing within 30-60 minutes at room temperature.[2] CuAAC reactions can also be fast, typically ranging from 1 to 4 hours.[3]
Specificity and Site-Control:
This is a key differentiator. NHS-ester linkers react with any accessible primary amine on the protein surface.[4] Since proteins typically have multiple lysine residues, this can lead to a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations. This lack of precise control can impact the protein's biological activity and pharmacokinetic profile.
Azido-PEG linkers, when used with proteins that have been site-specifically modified with an alkyne group, offer a significant advantage in control.[5] The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, ensuring that the PEG linker is attached only at the intended site.[6]
Stability of the Resulting Linkage:
The stability of the bond connecting the PEG linker to the protein is critical for in vivo applications. The amide bond formed by NHS-ester conjugation is generally stable. However, it can be susceptible to cleavage by proteases.[7][8]
The 1,2,3-triazole linkage formed via azide-alkyne cycloaddition is exceptionally stable.[7][9][10] It is resistant to hydrolysis, oxidation, and enzymatic degradation by proteases, making it an ideal choice for applications requiring long-term stability in biological environments.[7][8] A study comparing fluorophore attachment via click chemistry versus NHS-ester labeling found that the clicked conjugate exhibited greater stability over time.[11]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the conceptual workflows for protein conjugation using both NHS-ester PEG linkers and this compound.
Experimental Protocols
Protocol 1: Protein Conjugation with NHS-ester PEG Linker
This protocol provides a general procedure for labeling a protein with an NHS-ester activated PEG linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester PEG linker
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.
-
Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-ester PEG linker to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: (Optional) Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a spin desalting column.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or other appropriate methods.
Protocol 2: Two-Step Protein Conjugation with this compound
This protocol involves the initial introduction of an alkyne handle onto the protein, followed by the copper-catalyzed click chemistry reaction with this compound.
Step 1: Introduction of an Alkyne Handle
This example uses an alkyne-NHS ester to modify lysine residues. For site-specific modification, other methods such as incorporating unnatural amino acids with alkyne side chains would be employed.[2]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Alkyne-NHS ester
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system
Procedure:
-
Follow steps 1-6 of Protocol 1, substituting the NHS-ester PEG linker with an Alkyne-NHS ester.
-
The purified protein is now alkyne-modified and ready for the click chemistry reaction.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Purification system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS buffer (e.g., 90 µL).[12]
-
Add this compound: Add the this compound to the protein solution. A molar excess (e.g., 5-10 fold) is typically used.
-
Add Catalyst Components: Add the catalyst components to the protein-azide mixture in the following order, vortexing gently after each addition:
-
THPTA solution (e.g., 10 µL of 100 mM)
-
CuSO4 solution (e.g., 10 µL of 20 mM)
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution (e.g., 10 µL of 300 mM) to initiate the click reaction.[12]
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Purification: Remove the catalyst and excess reagents by dialysis or using a spin desalting column.
-
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectrophotometry.
Conclusion
The choice between this compound and NHS-ester PEG linkers is a strategic one that depends on the specific goals of the bioconjugation. NHS-ester linkers provide a rapid and straightforward method for general protein PEGylation, particularly when a high degree of site-specificity is not required. They are a robust choice for applications where the primary goal is to increase the hydrodynamic radius of the protein to improve its pharmacokinetic profile.
This compound, utilized in a two-step "click chemistry" approach, offers unparalleled control over the site of PEGylation, leading to a more homogeneous and well-defined bioconjugate. The resulting triazole linkage is exceptionally stable, making this method ideal for applications where the integrity of the conjugate is paramount, such as in the development of next-generation antibody-drug conjugates and other targeted therapeutics. For researchers prioritizing precision, stability, and biological performance, the initial investment in site-specific modification for click chemistry can yield significant advantages.
References
- 1. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
A Comparative Guide to the Mass Spectrometric Characterization of Azido-PEG6-alcohol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules with polyethylene glycol (PEG) linkers is a cornerstone of modern drug development and proteomic research, enhancing the solubility, stability, and pharmacokinetic properties of therapeutics. Azido-PEG6-alcohol is a popular heterobifunctional linker that leverages the efficiency and specificity of "click chemistry." This guide provides an objective comparison of the mass spectrometric characterization of this compound reaction products against a common alternative, amine-reactive N-hydroxysuccinimide (NHS) ester PEG linkers. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate bioconjugation strategy.
Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry is critical as it dictates reaction conditions, specificity, and the nature of the resulting linkage, all of which influence the subsequent analysis by mass spectrometry.
This compound utilizes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage. A key advantage of this approach is its bioorthogonality; the azide and alkyne groups are largely inert to biological functional groups, ensuring high specificity.
NHS-ester-PEG linkers react with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. While widely used, this method can be less specific than click chemistry, as multiple lysine residues on a protein surface can be modified, potentially leading to a heterogeneous mixture of products.
| Feature | This compound (via CuAAC) | NHS-ester-PEG-linker |
| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition | Acylation of primary amines |
| Functional Groups | Azide reacts with a terminal alkyne | NHS ester reacts with primary amines (e.g., lysine) |
| Specificity | High, due to bioorthogonality of azide and alkyne groups | Moderate, can react with multiple primary amines |
| Reaction Speed | Typically very fast | Generally slower |
| Catalyst Requirement | Copper(I) catalyst | Not required |
| Resulting Linkage | Stable triazole ring | Stable amide bond |
| Byproducts | Minimal | N-hydroxysuccinimide |
Mass Spectrometric Characterization of Reaction Products
Mass spectrometry is an indispensable tool for confirming the successful conjugation and characterizing the resulting products. The nature of the linker and the conjugation chemistry can impact the ease and detail of this characterization.
Products of this compound (Click Chemistry): The resulting triazole linkage is stable and adds a defined mass to the target molecule. The high specificity of the reaction often leads to a more homogenous product mixture, simplifying the interpretation of mass spectra. In tandem mass spectrometry (MS/MS), fragmentation of the 1,2,3-triazole ring can occur, although it is generally stable. Common fragmentation pathways of substituted 1,2,4-triazoles involve the loss of N₂ or HCN, and cleavage of the substituents from the ring.[1]
Products of NHS-ester-PEG linkers: The reaction with proteins can result in a population of molecules with varying numbers of PEG chains attached (different drug-to-antibody ratios in ADCs, for example). This heterogeneity can complicate mass spectra, leading to broad peaks or a distribution of species. However, techniques like deconvolution can be used to determine the average degree of PEGylation.
Quantitative Data Summary
The following table summarizes quantitative data comparing the performance of click chemistry (representative of this compound reactions) with NHS ester chemistry for bioconjugation, as analyzed by mass spectrometry.
| Parameter | Click Chemistry (Azido-PEG) | NHS Ester Chemistry | Supporting Evidence |
| Reaction Efficiency / Yield | High, often quantitative. | Variable, dependent on pH and substrate. | Click chemistry is known for its high yields.[2] |
| Product Homogeneity | High, leading to simpler mass spectra. | Can be low, resulting in complex spectra. | Site-specific click chemistry leads to homogenous products.[3] |
| Ease of MS Characterization | Generally straightforward due to homogeneity. | Can be challenging due to product heterogeneity. | Heterogeneity from NHS reactions complicates MS analysis.[4][5] |
| Linkage Stability in MS | Triazole ring is relatively stable. | Amide bond is stable. | Both linkages are generally stable under typical ESI conditions. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of an this compound Click Reaction Product
This protocol is a representative method for the analysis of a small molecule-peptide conjugate formed via a CuAAC reaction.
-
Sample Preparation:
-
Perform the click reaction between an alkyne-modified peptide and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) with a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate).
-
Quench the reaction and desalt the sample using a C18 ZipTip.
-
Reconstitute the sample in 0.1% formic acid in water for LC-MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes).[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
-
Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
MS Scan Range: m/z 100 - 2000.
-
MS/MS: For fragmentation analysis, select the precursor ion of the conjugated product and apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).
-
Protocol 2: MALDI-TOF Analysis of a Click Reaction Product
This protocol is suitable for the rapid analysis of the reaction mixture to confirm product formation.
-
Sample Preparation:
-
Mix the click reaction sample (desalted as in Protocol 1) with a suitable matrix. For PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice.[4]
-
Use a 1:1 ratio of sample to matrix solution (e.g., 10 mg/mL CHCA in 50% acetonitrile/0.1% TFA).
-
-
Target Spotting:
-
Spot 0.5 - 1 µL of the sample-matrix mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely.
-
-
MALDI-TOF Mass Spectrometry:
-
Mode: Reflector positive ion mode for higher resolution.
-
Laser: Nitrogen laser (337 nm).
-
Laser Power: Adjust to the minimum necessary for good signal-to-noise to avoid in-source decay.
-
Mass Range: Calibrate the instrument in the expected mass range of the product.
-
Visualization of Experimental Workflow and Reaction
Caption: Experimental workflow for the characterization of this compound reaction products.
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
A Comparative Guide to the HPLC Analysis of Azido-PEG6-alcohol Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise analysis of reaction mixtures containing versatile linkers like Azido-PEG6-alcohol is paramount. This linker is a fundamental building block in the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Accurate characterization of its reaction mixtures is essential for ensuring purity, monitoring conversion, and identifying potential byproducts.
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, details a robust experimental protocol, and contrasts its performance with alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone technique for analyzing this compound reaction mixtures due to its high resolution, sensitivity, and quantitative accuracy.[] The primary challenge in analyzing PEG compounds is their lack of a strong UV chromophore, which necessitates the use of specialized detectors.[4][5]
Common HPLC Approaches:
-
Reversed-Phase (RP-HPLC): This is the most common method, utilizing C8 or C18 columns. It separates molecules based on hydrophobicity. Gradient elution with a water/acetonitrile or water/methanol mobile phase is typically employed for resolving PEG oligomers.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for separating highly polar compounds like PEGs.[8][9] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Detection Methods for PEG Compounds:
Since PEGs do not absorb UV light efficiently, standard UV detectors have limited utility. More effective detection is achieved with:
-
Evaporative Light Scattering Detector (ELSD): This universal detector is well-suited for non-volatile analytes like PEGs and is compatible with gradient elution.[5]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a near-uniform response for non-volatile analytes, making it excellent for quantification without requiring a specific chromophore.[4]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers high sensitivity and provides mass information, which is invaluable for identifying the parent compound, impurities, and byproducts. For potentially mutagenic azido impurities, highly sensitive methods like LC-MS/MS are required.[10]
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the HPLC analysis of an this compound reaction mixture.
Caption: General workflow for the HPLC analysis of reaction mixtures.
Detailed Experimental Protocol: RP-HPLC with CAD
This protocol provides a starting point for analyzing a crude reaction mixture of this compound. Optimization may be required based on specific reaction byproducts.
| Parameter | Specification |
| HPLC System | A standard HPLC or UPLC system with a binary pump, autosampler, column oven, and Charged Aerosol Detector (CAD). |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 5-10 µL. |
| CAD Settings | Evaporation Temperature: 35°C, Gas Pressure: 35 psi. |
| Sample Preparation | Dilute the reaction mixture to approximately 1 mg/mL in a solution matching the initial mobile phase conditions.[11] |
| Gradient Elution | Time (min) |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information. The choice of method depends on the analytical goal, whether it is routine purity assessment, structural elucidation, or polymer characterization.
Logical Relationships in Mixture Analysis
The diagram below shows how different analytical techniques can be applied to characterize the components of a typical this compound reaction mixture.
Caption: Analytical techniques for characterizing reaction components.
Performance Comparison of Analytical Methods
The following table objectively compares HPLC with other common analytical techniques for analyzing this compound reaction mixtures.
| Technique | Primary Use | Sensitivity | Selectivity | Information Provided | Speed | Cost |
| HPLC (with ELSD/CAD) | Purity assessment, quantification.[][5] | High | High | Retention time, quantitative data. | Medium | Medium |
| LC-MS (Liquid Chromatography-Mass Spec) | Identification of impurities, trace analysis.[] | Very High | Very High | Retention time, mass-to-charge ratio, structural data. | Medium | High |
| NMR (Nuclear Magnetic Resonance) | Structural elucidation, confirmation of identity. | Low | High | Detailed structural information, functional groups. | Slow | High |
| GPC/SEC (Gel Permeation/Size Exclusion) | Analysis of polymer molecular weight distribution.[12] | Medium | Low | Average molecular weight and polydispersity. | Fast | Medium |
Key Considerations:
-
Azido Impurities: Some azido-containing compounds can be mutagenic.[10][13] Regulatory guidelines often require highly sensitive methods like LC-MS/MS to detect and quantify these impurities at trace levels.[10]
-
PEG-Specific Issues: PEGs can sometimes exhibit poor peak shapes in chromatography.[14] Method development should aim to mitigate these effects through proper column selection and mobile phase optimization.
-
Method Validation: For use in drug development and quality control, any developed HPLC method must be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, and robustness.
References
- 1. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 9. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mutagenic Azido Impurities in Drug Substances: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Alternatives for Azido-PEG6-alcohol in Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of appropriate reagents is critical for experimental success. While Azido-PEG6-alcohol serves as a valuable hydrophilic azide source for copper-catalyzed click chemistry, the cytotoxicity of copper catalysts has spurred the development of copper-free alternatives.[1][2] This guide provides an objective comparison of the primary alternatives for copper-free click chemistry, focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. We will delve into the performance of key reagents, supported by experimental data, to facilitate the selection of the optimal tools for your research needs.
The two main bioorthogonal, copper-free click chemistry reactions are SPAAC and IEDDA.[3] SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react with azides to form a stable triazole linkage.[2][4] The inherent ring strain of these molecules drives the reaction forward without the need for a metal catalyst.[] IEDDA, on the other hand, is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (TCO).[6][7] This reaction is known for its exceptionally fast kinetics.[8]
Performance Comparison of Copper-Free Click Chemistry Alternatives
The choice between these alternatives depends on several factors, including the desired reaction speed, the stability of the reagents under experimental conditions, and the biocompatibility requirements of the application. The following table summarizes the key performance characteristics of DBCO, BCN, and TCO.
| Feature | DBCO (for SPAAC) | BCN (for SPAAC) | TCO (for IEDDA with Tetrazine) |
| Reaction Partner | Azide | Azide | Tetrazine |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | ~1[4] | 0.012 - 0.024[9] | up to 10⁶[8][10] |
| Biocompatibility | Excellent (copper-free)[1][11] | Excellent (copper-free)[2] | Excellent (copper-free)[8] |
| Stability | Moderately stable; can be degraded in the presence of some thiols (e.g., GSH) and reducing agents (e.g., TCEP).[12][13] | Generally more stable than DBCO in the presence of thiols, but can show instability under other conditions.[4][13] | Generally stable under physiological conditions.[8] |
| Relative Size | Larger[14] | Smaller[14] | Larger[3] |
| Key Advantages | Fast reaction with primary and secondary azides.[9] | Smaller size and lower lipophilicity compared to DBCO.[14] | Extremely fast reaction kinetics, allowing for reactions at very low concentrations.[8] |
| Key Disadvantages | Potential for degradation in reducing environments.[13] | Slower reaction kinetics compared to DBCO.[14] | Requires a tetrazine reaction partner; both molecules are relatively large.[3] |
Reaction Mechanisms and Experimental Workflow
To visualize the chemical transformations and the general laboratory procedures, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for labeling proteins with DBCO and TCO, followed by their respective click reactions. Optimization may be required for specific applications.
Protocol 1: Protein Labeling with DBCO-NHS Ester and SPAAC Reaction
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)[15]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)[16]
-
Anhydrous DMSO or DMF[16]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[16]
-
Desalting columns or dialysis equipment[16]
-
Azide-containing molecule
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[15]
-
Labeling Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[15]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or for 2 hours on ice.[15][16]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[16]
-
Purification: Remove unreacted DBCO-NHS ester using a desalting column or dialysis.[16]
-
SPAAC Reaction: Mix the purified DBCO-labeled protein with a 1.5- to 4-fold molar excess of the azide-containing molecule in a suitable buffer (e.g., PBS).[15]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.[15][16]
-
Analysis: Analyze the final conjugate using methods such as SDS-PAGE or mass spectrometry to confirm successful conjugation.[15]
Protocol 2: Antibody Labeling with TCO-NHS Ester and IEDDA Reaction
Materials:
-
Antibody solution (1-5 mg/mL in PBS, pH 7.4)[17]
-
TCO-NHS ester[17]
-
Anhydrous DMSO or DMF
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye)[17]
-
Spin desalting columns[17]
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange.[18]
-
TCO Labeling: Add a 5- to 15-fold molar excess of TCO-NHS ester (dissolved in DMSO or DMF) to the antibody solution.[19]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[19]
-
Purification of TCO-labeled Antibody: Remove the excess TCO-NHS ester using a spin desalting column.[17]
-
IEDDA Ligation: Add the tetrazine-functionalized molecule to the purified TCO-labeled antibody. A 1.5- to 10-fold molar excess of one component can be used to drive the reaction.[20]
-
Incubation: The reaction is typically very fast and can be complete in minutes to a couple of hours at room temperature.[17]
-
Final Purification (Optional): If necessary, remove any unreacted tetrazine-functionalized molecule using a spin desalting column.[17]
-
Analysis: The resulting antibody conjugate is ready for downstream applications. Analysis can be performed using UV-Vis spectroscopy, SDS-PAGE, or other relevant techniques.[18]
Conclusion
The landscape of copper-free click chemistry offers powerful and versatile tools for bioconjugation. The choice between SPAAC reagents like DBCO and BCN, and IEDDA reagents like TCO, is application-dependent. For applications where rapid kinetics are paramount, the TCO-tetrazine ligation is the superior choice.[8] When working with azides, DBCO generally offers faster kinetics than BCN.[4] However, for systems sensitive to reducing agents or where a smaller, less hydrophobic linker is advantageous, BCN may be the preferred option.[4][13] By carefully considering the experimental parameters and the properties of each reagent, researchers can select the optimal copper-free click chemistry strategy to achieve their scientific goals.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Cleavable vs. Non-Cleavable Linkers: A Comparative Guide for Bioconjugation
The landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has been significantly shaped by the strategic choice of linkers—the chemical bridges connecting a targeting antibody to a potent payload.[1] The linker's design is paramount, dictating the stability of the ADC in circulation and the mechanism of payload release at the target site.[][3] This choice fundamentally influences the therapeutic's efficacy, safety, and overall clinical success.[1]
This guide provides an objective comparison of the two primary classes of linkers, cleavable and non-cleavable, and clarifies the role of Azido-PEG6-alcohol as a key building block in this field.
Defining the Divide: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between these linker types lies in their payload release mechanism.[]
Cleavable Linkers are engineered to be stable in the bloodstream but break apart in response to specific triggers within the tumor microenvironment or inside cancer cells.[4][] This "conditional" stability allows for the release of the cytotoxic drug at the site of action. Common cleavage mechanisms include:
-
Enzyme-Sensitivity: These linkers incorporate specific peptide sequences (e.g., valine-citrulline) that are recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[4][6]
-
pH-Sensitivity: Using acid-labile groups like hydrazones, these linkers hydrolyze and release their payload in the acidic environments of endosomes (pH 5.0–6.0) and lysosomes (pH ~4.8).[4][7]
-
Redox-Sensitivity: These linkers contain disulfide bonds that are selectively cleaved in the reducing environment inside a cell, which has a much higher concentration of glutathione than the bloodstream.[4]
Non-Cleavable Linkers are composed of stable chemical bonds that resist enzymatic or chemical cleavage.[] For ADCs using these linkers, payload release is not a distinct event. Instead, it relies on the complete proteolytic degradation of the entire antibody-linker-drug conjugate within the lysosome after it has been internalized by the target cell.[6][8] This process results in the release of the payload still attached to the linker and a single amino acid residue (e.g., lysine or cysteine) from the antibody.[8]
The Role of this compound
This compound is a reagent used for constructing non-cleavable linkers. It is not a complete linker itself but rather a versatile building block. Its structure consists of three key parts:
-
Azide Group (-N₃): This functional group is the cornerstone of its utility. It is used in "click chemistry," a class of reactions that are highly efficient and bioorthogonal (meaning they don't interfere with biological processes).[] The azide group reacts with an alkyne group to form an exceptionally stable triazole ring.[10][11] This resulting linkage is non-cleavable under physiological conditions.
-
PEG6 Spacer: This is a hydrophilic chain of six polyethylene glycol units. The PEG spacer increases the solubility of the linker in aqueous environments and provides spatial separation between the conjugated molecules.[10]
-
Alcohol Group (-OH): The terminal hydroxyl group can be used for further chemical modifications or as a point of attachment to a payload molecule.[10][11]
Therefore, when a researcher uses this compound in bioconjugation, they are typically creating a stable, non-cleavable linkage through a click chemistry reaction.[12]
Performance Comparison: Cleavable vs. Non-Cleavable
The choice between linker types involves a trade-off between stability, efficacy, and toxicity, which is often specific to the target antigen, payload, and tumor type.[13]
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Conditional (Enzyme, pH, Redox)[4] | Full antibody degradation in lysosome[6] |
| Plasma Stability | Generally lower; risk of premature payload release.[14] | Generally higher, leading to reduced off-target toxicity.[][6] |
| Active Metabolite | Often the original, unmodified payload. | Payload-linker-amino acid complex.[8] |
| "Bystander Effect" | High potential. The released, cell-permeable payload can diffuse out and kill adjacent antigen-negative tumor cells.[4] | Limited or no bystander effect as the active metabolite is often charged and cannot easily cross cell membranes.[15][16] |
| Therapeutic Window | Can be narrower due to potential off-target toxicity from premature release.[] | Can be wider due to enhanced stability and lower off-target effects.[][6] |
| Ideal Use Case | Heterogeneous tumors where killing antigen-negative bystander cells is beneficial.[17] | Hematological cancers or solid tumors with high, uniform antigen expression.[3] |
Supporting Experimental Data
Studies comparing ADCs with different linker technologies demonstrate these trade-offs. For example, in preclinical models, non-cleavable linkers often show superior stability and better tolerability.[8] However, cleavable linkers can result in more potent antitumor activity, especially in solid tumors, due to the bystander effect.[17]
A comparative study might evaluate ADCs constructed with a cleavable linker (like Val-Cit) versus a non-cleavable linker. Key performance indicators would include plasma stability and in vitro cytotoxicity.
Table 1: Illustrative Comparison of ADC Performance (Note: This is a representative table based on typical findings in the literature. Actual values are highly dependent on the specific ADC components and experimental setup.)
| Linker Type | ADC Construct | % Intact ADC in Plasma (after 72h) | IC₅₀ on Target Cells (ng/mL) | IC₅₀ on Bystander Cells (ng/mL) |
| Cleavable | Antibody-ValCit-Payload | ~65% | 5 | 50 |
| Non-Cleavable | Antibody-SMCC-Payload | >90% | 15 | >1000 |
This hypothetical data illustrates that the non-cleavable ADC is more stable in plasma but less potent, especially against bystander cells, compared to its cleavable counterpart.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells by assessing the metabolic activity of surviving cells.[18][19]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC.[20]
-
Methodology:
-
Cell Seeding: Plate target cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for adherence.[21]
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control antibody, and free payload. Replace the cell culture medium with medium containing the different concentrations of the test articles.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO₂ incubator.[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[20]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of ADC concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[20]
-
2. In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC, measuring how much payload is prematurely released from the antibody in plasma.
-
Objective: To quantify the release of free payload from an ADC over time in plasma from different species (e.g., human, mouse).[22]
-
Methodology:
-
Incubation: Incubate the ADC at a set concentration (e.g., 100 µg/mL) in plasma at 37°C.[22]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[23]
-
Sample Preparation: For each aliquot, precipitate the plasma proteins by adding an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins.[24]
-
Analyte Extraction: The supernatant, containing the released (unconjugated) payload, is collected.
-
Quantification: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of free payload.[24]
-
Data Analysis: Plot the percentage of released payload against time to determine the stability profile and half-life of the ADC in plasma. The amount of intact ADC can also be measured in parallel using techniques like ELISA or size-exclusion chromatography.[22][23]
-
References
- 1. benchchem.com [benchchem.com]
- 3. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. books.rsc.org [books.rsc.org]
- 10. medkoo.com [medkoo.com]
- 11. This compound, 86770-69-6 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 15. genemedi.net [genemedi.net]
- 16. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Azido-PEG-Alcohol Linkers: Impact of Length on Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design and efficacy of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Azido-PEG-alcohol linkers are heterobifunctional molecules that offer a versatile platform for covalently attaching molecules through "click chemistry" while providing the benefits of a polyethylene glycol (PEG) spacer. The length of this PEG chain is a crucial parameter that can significantly influence the physicochemical properties and biological activity of the final conjugate. This guide provides a comparative overview of Azido-PEG-alcohol linkers of different lengths, supported by a synthesis of available data and general experimental protocols.
The Role of the Azido-PEG-Alcohol Linker
Azido-PEG-alcohol linkers possess two key functional groups: a terminal azide group and a terminal hydroxyl group. The azide group allows for highly efficient and bioorthogonal ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1] The hydroxyl group can be further functionalized or used as an attachment point for other molecules. The intervening PEG chain enhances water solubility, reduces immunogenicity, and provides a flexible spacer to overcome steric hindrance.[2]
Impact of PEG Linker Length on Performance
The number of repeating ethylene glycol units in the PEG chain dictates the linker's length and has a profound impact on the properties of the resulting bioconjugate. While direct head-to-head quantitative comparisons across a wide range of discrete-length Azido-PEG-alcohol linkers are not extensively available in single studies, general trends can be extrapolated from the existing literature on PEGylated molecules in ADCs and PROTACs.
Data Presentation: Comparative Properties of Azido-PEG-Alcohol Linkers
The following table summarizes the key properties of commercially available Azido-PEG-alcohol linkers with varying PEG lengths. The performance characteristics are based on established principles of PEGylation and trends observed in bioconjugation and drug delivery studies.
| Property | Azido-PEG3-Alcohol | Azido-PEG4-Alcohol | Azido-PEG8-Alcohol | Azido-PEG12-Alcohol | General Trend with Increasing Length |
| Molecular Weight ( g/mol ) | 175.19[3] | 219.25 | 395.46 | 571.66[] | Increases |
| Linker Length (Å) | ~14.1 | ~17.5 | ~31.3 | ~45.1 | Increases |
| Hydrophilicity | Moderate | High | Very High | Very High | Increases |
| Flexibility | Good | Good | Excellent | Excellent | Increases |
| Steric Hindrance | Low | Low-Moderate | Moderate | High | Increases |
| Potential for Aggregation Reduction | Moderate | Good | Excellent | Excellent | Increases |
| Impact on in vivo Half-life | Minimal | Slight Increase | Moderate Increase | Significant Increase | Increases |
| Suitability for PROTACs | Potentially optimal for inducing ternary complex formation where proximity is key.[5] | Versatile, balances flexibility and length. | May be beneficial for targets requiring greater separation from the E3 ligase. | Can sometimes be too long, hindering effective ternary complex formation. | Optimal length is target-dependent. |
| Suitability for ADCs | May offer good stability by keeping the payload close to the antibody.[6] | Balances payload protection and accessibility. | Can improve solubility of hydrophobic payloads and reduce aggregation.[7] | May lead to faster clearance if the payload is too exposed. | Optimal length depends on payload and antibody. |
Note: The specific performance of a linker is highly context-dependent and will be influenced by the properties of the molecules being conjugated.
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and application of Azido-PEG-alcohol linkers.
Synthesis of Azido-PEG-Alcohol
A typical synthesis involves the conversion of a diol-PEG to a mono-azido-PEG-alcohol.
Protocol 1: Synthesis of Azido-PEGn-Alcohol [8]
-
Monomesylation of PEG diol:
-
Dissolve the PEG diol (e.g., PEG3-diol, 1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Add triethylamine (1.1 eq.) and cool the reaction mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the PEG-monomesylate.
-
-
Azidation of PEG-monomesylate:
-
Dissolve the PEG-monomesylate (1 eq.) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq.) and heat the reaction mixture to 80-90 °C.
-
Stir the reaction overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure Azido-PEGn-Alcohol.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Bioconjugation using Azido-PEG-Alcohol via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 2: CuAAC Reaction [9]
-
Preparation of Reagents:
-
Dissolve the alkyne-containing molecule (1 eq.) in a suitable solvent mixture (e.g., DMF/water or DMSO/water).
-
Dissolve the Azido-PEGn-Alcohol (1.1 eq.) in the same solvent.
-
Prepare a fresh solution of copper(II) sulfate (0.1 eq.).
-
Prepare a fresh solution of sodium ascorbate (0.2 eq.).
-
-
Reaction Procedure:
-
To the solution of the alkyne-containing molecule, add the solution of Azido-PEGn-Alcohol.
-
Add the copper(II) sulfate solution.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by a suitable method such as HPLC or size-exclusion chromatography to isolate the desired bioconjugate.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using the DOT language can effectively illustrate complex processes and relationships.
Caption: Workflow for the synthesis and application of Azido-PEG-alcohol linkers.
Caption: Mechanism of action for a PROTAC utilizing an Azido-PEG-alcohol linker.
Conclusion
The choice of Azido-PEG-alcohol linker length is a critical optimization parameter in the development of bioconjugates. Shorter PEG chains may be advantageous in applications where a compact and rigid connection is required, such as in certain PROTACs, to facilitate optimal ternary complex formation.[5] Conversely, longer PEG linkers can enhance the solubility of hydrophobic payloads, reduce aggregation, and increase the in vivo half-life of ADCs.[7] However, excessive linker length can also be detrimental. Ultimately, the optimal PEG length must be determined empirically for each specific application, balancing the need for improved physicochemical properties with the maintenance of biological activity. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to systematically investigate the impact of Azido-PEG-alcohol linker length in their own systems.
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Azido-PEG3-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Validating the Bioorthogonality of Azido-PEG6-alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The azide group is a cornerstone of bioorthogonal chemistry, prized for its small size, metabolic stability, and exquisite reactivity in designated chemical transformations. Azido-PEG6-alcohol, a molecule featuring a terminal azide group tethered to a hexaethylene glycol spacer, is a versatile building block for a wide range of applications, including antibody-drug conjugates (ADCs), PROTACs, and advanced bioconjugation strategies. This guide provides an objective comparison of the bioorthogonality of the azide group in this compound against other prominent bioorthogonal chemistries, supported by experimental data and detailed protocols to validate its performance.
Performance Comparison of Bioorthogonal Chemistries
The selection of a bioorthogonal reaction is a critical decision, balancing the need for rapid kinetics, stability of the reactants and products, and minimal biological perturbation. The following tables summarize key quantitative performance metrics for the azide-based Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and its main alternatives.
Table 1: Comparison of Reaction Kinetics
| Bioorthogonal Reaction | Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (e.g., this compound) + Strained Alkyne (e.g., DBCO) | ~0.1 - 1.0 [1][2][3] | Copper-free, highly biocompatible, good kinetics. | Strained alkynes can be bulky and hydrophobic. |
| Staudinger Ligation | Azide + Phosphine | ~0.002[4][5] | Highly selective, no catalyst required. | Slow kinetics, potential for phosphine oxidation.[6] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Up to 100 | Very fast and efficient. | Requires copper catalyst, which can be toxic to cells.[7] |
| Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., trans-Cyclooctene) | ~1 - 10⁶[8][9][10][11][12][13] | Exceptionally fast kinetics, highly selective. | Tetrazines and strained alkenes can have limited stability.[9][14][15] |
Table 2: Comparison of Cytotoxicity and Stability
| Bioorthogonal Reaction | Reagent Cytotoxicity | Reagent Stability in Biological Media |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Generally low; PEG linkers can further reduce cytotoxicity. | Azides are highly stable; strained alkynes like DBCO show good stability.[11] |
| Staudinger Ligation | Phosphines can exhibit some cytotoxicity. | Phosphines are susceptible to oxidation. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper catalyst is cytotoxic. | Azides and alkynes are stable. |
| Tetrazine Ligation | Some tetrazine derivatives can exhibit cytotoxicity. | Tetrazines and trans-cyclooctenes can have limited stability in aqueous media.[9][14][15] |
Experimental Protocols for Validation
Detailed methodologies are crucial for the successful validation of bioorthogonal reactions. Below are generalized protocols for key experiments to assess the bioorthogonality of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[17]
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[19]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Stability Assay in Human Plasma
This protocol assesses the stability of this compound in a biologically relevant matrix.
Materials:
-
This compound
-
Human plasma
-
Acetonitrile
-
Internal standard (a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: Add the stock solution to pre-warmed human plasma to a final concentration of 1 µM.[4][21]
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.[4][22]
-
Protein Precipitation: Immediately add cold acetonitrile containing the internal standard to the aliquot to precipitate plasma proteins and quench any enzymatic activity.[23]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its half-life in plasma.
Protocol 3: Cell Surface Labeling via SPAAC
This protocol demonstrates the ability of this compound to be incorporated into cellular structures and subsequently labeled. For this example, we assume metabolic incorporation of an azido-sugar, followed by reaction with a DBCO-functionalized fluorescent probe. This compound itself would typically be conjugated to a targeting moiety first. This protocol illustrates the azide's reactivity in a cellular context.
Materials:
-
Cells capable of incorporating an azido-sugar (e.g., Jurkat cells)
-
Cell culture medium
-
Azido-sugar (e.g., Ac₄ManNAz)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-PEG4-FITC)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an azido-sugar for 1-3 days to allow for its incorporation into cell surface glycans.
-
Cell Harvest and Washing: Harvest the cells and wash them twice with PBS to remove unincorporated azido-sugar.
-
SPAAC Reaction: Resuspend the cells in PBS containing the DBCO-functionalized fluorescent probe (e.g., 10-50 µM). Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[24]
-
Washing: Wash the cells three times with PBS to remove the excess fluorescent probe.
-
Fixation and Permeabilization (for microscopy): Fix the cells with 4% paraformaldehyde for 15 minutes. If intracellular labeling is desired, permeabilize the cells with a suitable buffer.
-
Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the chemical principles involved, the following diagrams have been generated using the DOT language.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Confirming Azido-PEG6-alcohol Conjugation: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of functional groups to polyethylene glycol (PEG) linkers is a critical step in the development of advanced therapeutics and diagnostics. This guide provides a comparative overview of spectroscopic and alternative methods to confirm the successful synthesis of Azido-PEG6-alcohol, a bifunctional linker increasingly used in bioconjugation and drug delivery.
This document outlines the principles of key analytical techniques, presents expected experimental data for this compound, and provides detailed experimental protocols. By offering a direct comparison of methods, researchers can select the most appropriate analytical strategy for their specific needs and resources.
Spectroscopic Confirmation: A Three-Pronged Approach
The primary methods for confirming the chemical structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information to verify the presence of the azide and alcohol functional groups and the integrity of the PEG linker.
Table 1: Comparison of Spectroscopic Methods for this compound Analysis
| Technique | Information Provided | Key Indicators of Successful Conjugation | Advantages | Limitations |
| ¹H NMR | Proton environment and connectivity | - Signal from protons adjacent to the azide group (~3.3-3.4 ppm).- Signal from protons adjacent to the alcohol group (~3.7 ppm).- Characteristic repeating ethylene glycol signals (~3.6 ppm). | Provides detailed structural information and allows for quantification of functional groups. | Requires higher sample concentration; complex spectra for polydisperse samples. |
| ¹³C NMR | Carbon skeleton and functional groups | - Signal from the carbon adjacent to the azide group (~50-51 ppm).- Signal from the carbon adjacent to the alcohol group (~61-62 ppm).- Repeating ethylene glycol carbon signals (~70 ppm). | Confirms the carbon backbone and the presence of key functional groups. | Less sensitive than ¹H NMR, requiring longer acquisition times or higher concentrations. |
| FTIR | Presence of specific functional groups | - Characteristic sharp absorption peak for the azide group (~2100 cm⁻¹).- Broad absorption band for the hydroxyl (alcohol) group (~3400 cm⁻¹). | Rapid and sensitive method for detecting the presence of key functional groups. | Provides limited structural information; quantification can be challenging. |
| Mass Spec. | Molecular weight and fragmentation pattern | - Molecular ion peak corresponding to the mass of this compound (C₁₂H₂₅N₃O₆, MW: 307.35 g/mol ).- Characteristic fragmentation pattern of the PEG linker. | Highly sensitive and provides accurate molecular weight confirmation. | Fragmentation can be complex; ionization of PEG molecules can be challenging. |
Experimental Workflows and Data Interpretation
To aid researchers in their analytical efforts, this section provides a generalized experimental workflow and expected data for each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable.
Expected ¹H NMR Data (in CDCl₃):
-
~3.7 ppm (triplet): Protons on the carbon adjacent to the hydroxyl group (-CH₂OH).
-
~3.6 ppm (multiplet): Protons of the ethylene glycol repeating units (-OCH₂CH₂O-).
-
~3.4 ppm (triplet): Protons on the carbon adjacent to the azide group (-CH₂N₃).
Expected ¹³C NMR Data (in CDCl₃):
-
~70 ppm: Carbons of the ethylene glycol repeating units.
-
~61 ppm: Carbon adjacent to the hydroxyl group.
-
~51 ppm: Carbon adjacent to the azide group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward method to confirm the presence of the azide and alcohol functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples like this compound.
Expected FTIR Peaks:
-
~3400 cm⁻¹ (broad): O-H stretch of the terminal alcohol.
-
~2870 cm⁻¹ (sharp): C-H stretch of the PEG backbone.
-
~2100 cm⁻¹ (sharp): N=N=N antisymmetric stretch of the azide group.[1]
-
~1100 cm⁻¹ (strong): C-O-C stretch of the PEG ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering strong evidence of its identity. Electrospray ionization (ESI) is a suitable method for polar molecules like this compound.
Expected Mass Spectrum Data:
-
Molecular Ion Peak: [M+H]⁺ at m/z 308.18 or [M+Na]⁺ at m/z 330.16. The theoretical exact mass of this compound (C₁₂H₂₅N₃O₆) is 307.17 g/mol .[2]
-
Fragmentation: Expect to see a series of peaks separated by 44 Da, corresponding to the loss of ethylene glycol units.
Alternative Confirmation Methods
While spectroscopic methods are the gold standard for structural elucidation, simpler qualitative tests can provide rapid confirmation of the presence of the azide and alcohol functional groups.
Table 2: Comparison of Alternative Confirmation Methods
| Technique | Target Functional Group | Principle | Observation for Positive Result | Advantages | Limitations |
| Staudinger Reaction | Azide | Reduction of the azide to an amine using a phosphine reagent. The resulting amine can be detected. | Development of color with an amine-detecting reagent (e.g., ninhydrin). | High specificity for azides. | Requires a secondary detection step; may not be quantitative. |
| Ceric Ammonium Nitrate Test | Alcohol | Formation of a colored complex between the alcohol and the ceric ammonium nitrate reagent. | A change in color from yellow to red.[3][4][5][6] | Rapid and simple visual test. | Not specific to primary alcohols; can give false positives with other functional groups. |
Detailed Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, deuterium oxide) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition:
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a ¹H spectrum using appropriate parameters (e.g., 16-32 scans).
-
Acquire a ¹³C spectrum using appropriate parameters (e.g., 1024 or more scans, depending on concentration).
-
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra based on known values for similar structures.
FTIR-ATR Spectroscopy
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Analysis: Identify the characteristic absorption bands for the azide and hydroxyl groups, as well as the PEG backbone.
ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a solvent suitable for electrospray, such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization.
-
Mass Analysis: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
Analysis: Identify the molecular ion peak and any characteristic fragment ions.
Staudinger Reaction for Azide Detection (Qualitative)
-
Reaction: In a small vial, dissolve a few milligrams of this compound in a suitable solvent (e.g., THF/water). Add a molar excess of a phosphine reagent (e.g., triphenylphosphine).
-
Incubation: Gently stir the reaction mixture at room temperature for 1-2 hours.
-
Detection: Spot the reaction mixture onto a TLC plate and, after drying, spray with a ninhydrin solution and heat. The appearance of a colored spot indicates the formation of an amine, confirming the presence of the initial azide.
Ceric Ammonium Nitrate Test for Alcohol Detection (Qualitative)[4][5][6]
-
Reagent Preparation: Prepare the Ceric Ammonium Nitrate reagent by dissolving it in dilute nitric acid.
-
Test: In a test tube, add a few drops of the this compound to the reagent solution.
-
Observation: A change in the solution's color from yellow to red indicates the presence of an alcohol.[3][5][6]
Conclusion
The confirmation of this compound conjugation is readily achievable through a combination of spectroscopic techniques. NMR provides the most detailed structural information, while FTIR offers a rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight. For quick qualitative checks, the Staudinger reaction and the Ceric Ammonium Nitrate test are effective and simple alternatives. By understanding the principles and expected outcomes of each method, researchers can confidently and efficiently characterize their synthesized this compound, ensuring the quality and reliability of their subsequent bioconjugation applications.
References
Safety Operating Guide
Proper Disposal of Azido-PEG6-alcohol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and proper disposal of Azido-PEG6-alcohol, a water-soluble reagent commonly used in bioconjugation and drug delivery research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The dual nature of this compound, containing both an azide group and a polyethylene glycol (PEG) chain, necessitates a cautious approach that addresses the reactivity of the azide while considering the properties of the PEG component.
I. Hazard Identification and Risk Assessment
This compound is a chemical that requires careful handling due to the presence of the azide functional group. Organic azides can be energetic materials and may be sensitive to heat, shock, or friction. While the PEG chain in this compound generally increases its stability compared to smaller organic azides, it is crucial to treat it with appropriate precautions.
Key Hazards:
-
Azide Moiety: The primary hazard stems from the azide group (-N3), which is an "explosophore." Organic azides can be potentially explosive, especially when concentrated, heated, or in contact with certain metals.[1]
-
Toxicity: Azido compounds can be toxic.[1][2] The Safety Data Sheet (SDS) for similar compounds indicates potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4]
-
Formation of Hazardous Byproducts: Azides can react with heavy metals (such as lead, copper, brass, silver, and mercury) to form highly shock-sensitive and explosive metal azides.[1][5] They can also react with acids to produce highly toxic and explosive hydrazoic acid.[1] Halogenated solvents like dichloromethane and chloroform should be avoided as they can form extremely unstable di- and tri-azidomethane.[1]
II. Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential projectiles in case of unexpected reactions. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves should be inspected before use. |
| Body Protection | A lab coat, preferably flame-resistant. | Protects against spills and splashes. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
III. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to mitigate the risks associated with the azide group by converting it to a more stable form before final disposal.
Step 1: Segregation and Labeling of Waste
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), must be collected in a dedicated, compatible, and clearly labeled waste container.[1][5]
-
The container should be made of a material that is not reactive with azides, such as high-density polyethylene (HDPE). Avoid metal containers.
-
The label should clearly state "Azide Waste" and list the specific contents.[1]
Step 2: Chemical Inactivation (Quenching) of the Azide
-
For dilute solutions of this compound, chemical inactivation is the preferred method to eliminate the azide hazard. This should be performed in a chemical fume hood.
-
A common method for quenching organic azides is reduction to the corresponding amine. One possible method involves the use of a reducing agent like triphenylphosphine or Staudinger reduction. However, a simpler and often cited method for destroying residual azides is treatment with nitrous acid.[6]
-
Caution: This reaction can produce nitrogen oxides, which are toxic. Therefore, it must be performed in a well-ventilated chemical fume hood.[6]
Experimental Protocol for Azide Quenching:
-
Prepare a 20% aqueous solution of sodium nitrite.
-
In a three-necked flask equipped with a stirrer and a dropping funnel within a chemical fume hood, place the aqueous solution containing the this compound waste. The concentration of the azide should ideally not exceed 5%.[6]
-
Cool the flask in an ice bath.
-
Slowly add the sodium nitrite solution to the stirred azide solution.
-
After the addition of sodium nitrite, slowly add dilute hydrochloric acid or sulfuric acid dropwise to the reaction mixture. This will generate nitrous acid in situ, which will then react with the azide. Maintain a slight excess of nitrous acid to ensure complete destruction of the azide.
-
The completion of the reaction can be tested with starch-iodide paper; a blue color indicates the presence of excess nitrous acid.
-
Once the reaction is complete, the solution should be neutralized with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9 before proceeding to the next disposal step.[6]
Step 3: Final Disposal of Quenched Solution and Contaminated Materials
-
The neutralized, quenched solution should be collected in a hazardous waste container.[6] Although the primary azide hazard has been removed, it is best practice to dispose of the resulting solution as chemical waste.
-
Do not pour the quenched solution down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.[6][7] Flushing with copious amounts of water is sometimes mentioned for very dilute, inactivated solutions, but this should be confirmed with local regulations.[7]
-
All disposable materials that came into contact with this compound (gloves, pipette tips, etc.) must be placed in the designated hazardous waste container.[5]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[7]
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spill (in a chemical fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if the material is water-soluble), and collect the cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If there is an inhalation hazard, leave the laboratory and close the door.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with the details of the spilled material from the Safety Data Sheet.
-
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these detailed procedures, researchers and laboratory professionals can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines and the material's Safety Data Sheet before handling any chemical.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. This compound | 86770-69-6 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. drexel.edu [drexel.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling Azido-PEG6-alcohol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Azido-PEG6-alcohol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound contains an azide functional group, which imparts specific hazards. Organic azides can be energetic and may decompose explosively under certain conditions, such as exposure to heat, shock, or friction.[1] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[2] Contact with acids can form the highly toxic and explosive hydrazoic acid.[1] Furthermore, azides can react with heavy metals like copper and lead to form highly explosive metal azides.[1]
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove. For handling azides of high toxicity, Silver shield gloves under nitrile are recommended.[2][3] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles must be tightly fitting. A face shield is required over the goggles, especially when there is a significant risk of splashing.[1][2][4] |
| Body Protection | Flame-resistant lab coat. | A chemical-resistant apron or a full-body suit should be utilized for procedures with a higher risk of splashing or exposure.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | A NIOSH-approved respirator is required if there is a potential for aerosol generation outside of a fume hood.[2][4] |
| Footwear | Fully enclosed, chemical-resistant shoes. | Prevents contamination of footwear and the spreading of the compound.[4] |
Operational Plan: Step-by-Step Handling
All procedures involving this compound must be conducted in a designated area within a certified chemical fume hood.[1] A blast shield should be placed between the user and the apparatus.[1]
Step 1: Preparation and Weighing
-
Before starting, ensure all necessary PPE is worn correctly.
-
Cover the work surface with disposable plastic-backed absorbent pads.
-
Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to avoid the formation of explosive metal azides.[4]
-
Handle the solid compound within a containment system like a ventilated balance enclosure or glove box if available.
-
When preparing solutions, slowly add the solvent to the solid to prevent aerosolization.
Step 2: Experimental Use
-
Always work on the smallest possible scale.[1]
-
Keep all containers of this compound tightly sealed when not in use.
-
Avoid using halogenated solvents, as they can form explosive organic azides.[4]
-
Do not work alone when handling energetic materials.[1]
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents.
Table 2: Storage and Disposal Procedures
| Procedure | Guidelines |
| Storage | Store in a cool, dry, and dark place. Recommended storage is at 4°C for the short term and -20°C for the long term.[5] Keep away from acids and other incompatible materials.[3] The container should be clearly labeled with the chemical name and hazards. |
| Waste Segregation | All waste containing this compound, including contaminated PPE, glassware, and consumables, must be segregated from other waste streams.[4] |
| Waste Deactivation (Quenching) | Before disposal, residual azide in reaction mixtures should be deactivated. This should be performed in a fume hood with appropriate PPE. A common method is the slow addition of a reducing agent, such as triphenylphosphine, to the cooled reaction mixture.[1] The azide reacts to form a phosphazide, which hydrolyzes upon the addition of water to an amine and triphenylphosphine oxide, releasing nitrogen gas.[1] |
| Final Disposal | Under no circumstances should azide solutions be poured down the drain. [3] Reaction with lead or copper pipes can lead to the formation of highly explosive metal azides.[3] All deactivated azide waste must be collected in a dedicated, clearly labeled hazardous waste container. The label must state "Azide Waste (Deactivated)" and list the chemical contents.[1] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
